MSN-125
Description
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Properties
IUPAC Name |
N-[(2S)-1-[[(2R,3S)-2-(aminomethyl)-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-3-yl]-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(22-38)34(30)40(23-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPXNNVRTSEHSR-IGOOQNSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC2=C(C=C1)C(C(O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38BrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MSN-125 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MSN-125 is a novel small-molecule inhibitor that potently targets the intrinsic pathway of apoptosis. It functions by directly interfering with the oligomerization of the pro-apoptotic proteins Bax and Bak, a critical and irreversible step leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. By preventing the formation of higher-order Bax and Bak oligomers, this compound effectively blocks the release of cytochrome c from the mitochondria, thereby inhibiting the downstream activation of caspases and execution of the apoptotic program. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and a visual representation of its role in the apoptotic signaling pathway.
Core Mechanism of Action: Inhibition of Bax/Bak Oligomerization
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria by the B-cell lymphoma 2 (Bcl-2) family of proteins. Upon receiving an apoptotic stimulus, the pro-apoptotic effector proteins Bax and Bak undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), is the point of no return in the intrinsic apoptotic cascade.[1]
This compound exerts its anti-apoptotic effect by directly binding to Bax and Bak and inhibiting their ability to form the oligomeric pores required for MOMP.[1][2] Specifically, this compound has been shown to disrupt the interactions at the interfaces between Bax dimers, thereby preventing the assembly of the higher-order structures necessary for membrane permeabilization.[1][2] This targeted inhibition of a downstream event in the apoptotic pathway makes this compound a valuable tool for studying the mechanisms of apoptosis and a potential therapeutic agent for conditions characterized by excessive cell death.
Quantitative Data on the Efficacy of this compound
The inhibitory activity of this compound on apoptosis has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data from preclinical studies.
| Assay | Key Finding | Reference |
| Mitochondrial Outer Membrane Permeabilization (MOMP) | This compound prevents MOMP with an IC50 of 4 μM. | |
| Cell Viability (HCT-116 and BMK cells) | This compound at concentrations of 5 µM and 10 µM conferred long-term survival and growth of HCT-116 and BMK cells exposed to apoptosis-inducing agents (actinomycin D and staurosporine). | |
| Neuronal Protection | This compound protects primary cortical neurons from glutamate-induced excitotoxicity. | |
| Bax Oligomerization | In cell-free assays with liposomes, this compound reduces the Förster resonance energy transfer (FRET) between labeled Bax proteins, indicating an inhibition of their close association and oligomerization. |
Signaling Pathway Visualization
The following diagram illustrates the intrinsic apoptotic pathway and the specific point of intervention by this compound.
Caption: Intrinsic apoptosis pathway showing this compound inhibition of Bax/Bak oligomerization.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on the protocols described in the primary literature.
Liposome Permeabilization Assay
This assay assesses the ability of this compound to inhibit Bax-mediated permeabilization of artificial membranes.
Protocol:
-
Liposome Preparation: Prepare unilamellar liposomes containing a fluorescent dye (e.g., calcein) at a self-quenching concentration.
-
Protein Preparation: Purify recombinant Bax and the activator protein tBid.
-
Assay Setup: In a 96-well plate, combine liposomes, recombinant Bax, and tBid in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The release of the dye from the liposomes upon permeabilization results in de-quenching and an increase in fluorescence.
-
Data Analysis: Calculate the rate of dye release and determine the IC50 value for this compound by fitting the dose-response data to a suitable model.
Cell Viability and Apoptosis Assays in Cultured Cells
These assays determine the protective effect of this compound against apoptosis-inducing stimuli in a cellular context.
Protocol:
-
Cell Culture: Culture human colon cancer (HCT-116) or baby mouse kidney (BMK) cells in appropriate media.
-
Treatment: Seed cells in multi-well plates and treat with an apoptosis-inducing agent (e.g., actinomycin (B1170597) D or staurosporine) in the presence of varying concentrations of this compound or a vehicle control.
-
Viability Assessment (Crystal Violet Staining):
-
After the desired incubation period (e.g., 24-48 hours), wash the cells with PBS.
-
Fix the cells with methanol (B129727) and stain with a 0.5% crystal violet solution.
-
After washing and drying, solubilize the stain with a suitable solvent (e.g., methanol with acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of viable, adherent cells.
-
-
Apoptosis Assessment (Immunofluorescence for Activated Bax and Cytochrome c Release):
-
Treat cells as described above.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against the activated form of Bax (e.g., 6A7 clone) and cytochrome c.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using fluorescence microscopy to assess Bax activation and the subcellular localization of cytochrome c.
-
Experimental Workflow for Characterizing this compound
The following diagram outlines the logical flow of experiments to characterize the mechanism of action of this compound.
Caption: Logical workflow for the discovery and characterization of this compound.
Conclusion
This compound is a potent and specific inhibitor of the intrinsic apoptotic pathway, acting directly on the effector proteins Bax and Bak to prevent their oligomerization and subsequent permeabilization of the mitochondrial outer membrane. Its well-defined mechanism of action and demonstrated efficacy in cellular models of apoptosis make it a valuable research tool for dissecting the molecular events of programmed cell death. Furthermore, the neuroprotective effects of this compound suggest its potential as a lead compound for the development of novel therapeutics for diseases characterized by excessive apoptosis. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound.
References
The Role of MSN-125 in Preventing Mitochondrial Outer Membrane Permeabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial Outer Membrane Permeabilization (MOMP) is a critical, often irreversible step in the intrinsic pathway of apoptosis. The execution of MOMP is primarily carried out by the pro-apoptotic proteins BAX and BAK, which upon activation, oligomerize to form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering caspase activation and cell death.[1][2][3] The small molecule MSN-125 has emerged as a potent inhibitor of this process, directly targeting BAX and BAK to prevent their oligomerization and subsequent MOMP.[4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of the pro-apoptotic proteins BAX and BAK.[5] Its primary mechanism involves interfering with the correct formation of BAX and BAK dimers, a crucial step that precedes the assembly of larger oligomeric pores in the mitochondrial outer membrane. By disrupting dimerization, this compound effectively halts the progression of MOMP and subsequent apoptotic signaling.[4]
Studies have shown that this compound inhibits the activation of BAX mediated by BH3-only proteins such as Bim and cBid.[5] The inhibitory action is directed at BAX itself, rather than the activating BH3 proteins.[5] Specifically, this compound has been demonstrated to block the formation of specific dimer interfaces in BAX oligomers.[5] This targeted disruption of dimerization is sufficient to inhibit MOMP, highlighting that a correctly formed dimer is the minimal permeabilizing unit.[5]
The inhibition extends to both BAX and BAK, making this compound a dual inhibitor.[5][4] This broad activity against the key executioner proteins of MOMP underscores its potential as a therapeutic agent in diseases characterized by excessive apoptosis.[4]
Signaling Pathway of this compound in Preventing MOMP
Quantitative Data
The efficacy of this compound in preventing MOMP and related apoptotic events has been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for MOMP Inhibition | 4 µM | Mitochondria isolated from BMK cells, activated by tBid | [4][6] |
| IC50 for BAX-mediated Liposome Permeabilization | ~4 µM | Liposomes with tBid-activated BAX | [7] |
| IC50 for BAX-mediated Mitochondrial Poration | ~10 µM | Not specified | [7] |
| IC50 for BAK-mediated Mitochondrial Poration | ~20 µM | Not specified | [7] |
| Cell-Based Assay | Compound Concentration | Effect | Cell Lines | Apoptotic Stimulus | Reference |
| Long-term Survival and Growth | 5 and 10 µM | Increased survival and growth | HCT-116 | Actinomycin (B1170597) D | [5] |
| Long-term Survival and Growth | 5 µM | Increased survival and growth | BMK | Staurosporine (STS) | [5] |
| Protection of Primary Neurons | Not specified | Protection against glutamate (B1630785) excitotoxicity | Primary Cortical Neurons | Glutamate | [4][6] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature to characterize the function of this compound.
MOMP Assay in Isolated Mitochondria
This assay quantitatively assesses the ability of a compound to inhibit MOMP in isolated mitochondria.
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Mitochondria Isolation: Mitochondria are isolated from relevant cell lines (e.g., Bax-/- or Bax-/-lBak-/- baby mouse kidney (BMK) cells) stably expressing a fluorescent protein, such as Smac-mCherry, in the mitochondrial intermembrane space.
-
Assay Procedure:
-
Isolated mitochondria are incubated with the pro-apoptotic activator tBid to induce MOMP.
-
Test compounds, such as this compound, are added at various concentrations.
-
The release of the fluorescent protein (Smac-mCherry) from the mitochondria into the supernatant is measured over time using fluorimetry.
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A decrease in the rate and extent of fluorescence release in the presence of the compound indicates inhibition of MOMP.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5]
Site-Specific Disulfide Crosslinking of BAX Oligomers
This technique is used to determine which specific dimer interfaces in BAX oligomers are affected by this compound.
-
Protein Engineering: Cysteine residues are introduced at specific sites within the BAX protein corresponding to known dimer interfaces (BH3-groove, helix 6, and helix 9 interfaces).
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Oligomerization Induction: The cysteine-mutant BAX proteins are incubated with mitochondria and an activator (e.g., tBid) to induce oligomerization.
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Crosslinking and Inhibition:
-
This compound or a vehicle control is added to the reaction.
-
A crosslinking agent is added to form disulfide bonds between adjacent cysteine residues in the BAX oligomers.
-
-
Analysis: The formation of crosslinked BAX dimers and oligomers is analyzed by SDS-PAGE and western blotting. A reduction in the intensity of the crosslinked bands in the presence of this compound indicates that the compound inhibits the formation of that specific dimer interface.[5]
Experimental Workflow for Site-Specific Disulfide Crosslinking
Cell Viability and Apoptosis Assays
These assays determine the functional effect of this compound on cell survival in the presence of apoptotic stimuli.
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Cell Culture: Human colon cancer (HCT-116) cells or baby mouse kidney (BMK) cells (including wild-type, Bax-/-, Bak-/-, and Bax-/-IBak-/-) are cultured under standard conditions.
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Induction of Apoptosis: Apoptosis is induced by treating the cells with agents such as actinomycin D or staurosporine.
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Treatment with Inhibitors: Cells are co-incubated with the apoptotic stimulus and various concentrations of this compound.
-
Viability Assessment: After a defined period, cell viability is assessed. For long-term survival, cells can be replated, and the number of viable, proliferating cells is determined by staining with crystal violet.
-
Data Analysis: The ability of this compound to promote cell survival is quantified by comparing the number of viable cells in the treated versus untreated groups.[5]
Conclusion
This compound is a potent small-molecule inhibitor of MOMP that functions by directly targeting the pro-apoptotic proteins BAX and BAK. Its mechanism of action involves the disruption of correct dimer formation, thereby preventing the subsequent oligomerization required for pore formation in the mitochondrial outer membrane. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of inhibiting the intrinsic apoptotic pathway at the level of MOMP. The continued investigation of compounds like this compound holds promise for the development of novel treatments for diseases driven by excessive apoptosis.
References
- 1. Permeabilization of the outer mitochondrial membrane: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Where killers meet--permeabilization of the outer mitochondrial membrane during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Bax/Bak Oligomerization 抑制剂 | MCE [medchemexpress.cn]
- 7. BAX, BAK, and BOK: A Coming of Age for the BCL-2 Family Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MSN-125: A Potent Inhibitor of Bax and Bak Oligomerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial outer membrane permeabilization (MOMP) represents a critical point of no return in the intrinsic pathway of apoptosis. This event is orchestrated by the B-cell lymphoma 2 (Bcl-2) family proteins, particularly the pro-apoptotic effector proteins Bax and Bak. Upon activation, Bax and Bak undergo a series of conformational changes, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane, culminating in the release of cytochrome c and other pro-apoptotic factors into the cytosol. Dysregulation of this process is implicated in a variety of human diseases, including neurodegenerative disorders and ischemia-reperfusion injury. MSN-125 has emerged as a novel small-molecule inhibitor that directly targets the oligomerization of both Bax and Bak, thereby preventing MOMP and subsequent apoptotic cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and the detailed experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a direct inhibitor of Bax and Bak oligomerization.[1] Unlike inhibitors that target the initial activation of Bax or its recruitment to the mitochondrial membrane, this compound acts at a later stage of the apoptotic cascade.[1] It interferes with the formation of higher-order Bax and Bak oligomers, a crucial step for the formation of functional pores in the mitochondrial outer membrane.[1] The inhibitory action of this compound is not directed at the BH3-binding groove of Bax, but rather at the dimer-dimer interfaces, preventing the assembly of dimers into larger complexes.[1] This specific mechanism of action makes this compound a valuable tool for studying the intricate process of Bax and Bak-mediated apoptosis and a promising lead compound for the development of cytoprotective therapeutics.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The following table summarizes the key quantitative data for this compound and related compounds.
| Compound | Assay | System | Apoptotic Inducer | IC50 / Effect | Reference |
| This compound | Mitochondrial Outer Membrane Permeabilization (MOMP) | Liposomes with recombinant Bax and tBid | tBid | ~4 µM | [1] |
| This compound | Cell Viability | HCT-116 cells | Actinomycin D (1 µg/mL) | Significant protection at 5 and 10 µM | [1] |
| This compound | Cell Viability | BMK cells | Staurosporine (100 nM) | Significant protection at 5 µM | [1] |
| MSN-50 | MOMP | Liposomes with recombinant Bax and tBid | tBid | ~6 µM | [1] |
| DAN004 | MOMP | Liposomes with recombinant Bax and tBid | tBid | ~0.7 µM | [1] |
Signaling Pathways and Experimental Workflows
Intrinsic Apoptosis Pathway and Inhibition by this compound
The following diagram illustrates the intrinsic apoptosis pathway, highlighting the central role of Bax and Bak oligomerization and the point of intervention for this compound.
Caption: Intrinsic apoptosis pathway showing this compound's inhibitory action on Bax/Bak oligomerization.
Experimental Workflow for Characterizing this compound
The following diagram outlines the typical experimental workflow used to identify and characterize inhibitors of Bax/Bak oligomerization like this compound.
Caption: Workflow for the discovery and characterization of this compound.
Logical Relationship of this compound's Mechanism
This diagram details the specific molecular interactions inhibited by this compound during Bax/Bak oligomerization.
Caption: this compound blocks the assembly of Bax/Bak dimers into higher-order oligomers.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research characterizing this compound.[1]
Liposome Permeabilization Assay
This assay measures the ability of Bax to permeabilize liposomes upon activation by tBid, and the inhibitory effect of this compound.
-
Materials:
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Liposomes encapsulating ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt) and DPX (p-xylene-bis-pyridinium bromide).
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Recombinant full-length human Bax protein.
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Recombinant tBid (truncated Bid).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 10 mM HEPES, pH 7.0, 100 mM KCl).
-
96-well black microplate.
-
Fluorometer.
-
-
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer and liposomes.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding recombinant Bax (e.g., 100 nM) and tBid (e.g., 20 nM).
-
Monitor the increase in ANTS fluorescence over time at an excitation wavelength of ~355 nm and an emission wavelength of ~520 nm.
-
As a positive control for 100% permeabilization, add a detergent (e.g., 0.1% Triton X-100) to a set of wells.
-
Calculate the percentage of permeabilization relative to the detergent control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
FRET-based Bax Binding Assay
This assay assesses the effect of this compound on the interaction between Bax molecules during oligomerization using Förster Resonance Energy Transfer (FRET).
-
Materials:
-
Recombinant Bax labeled with a donor fluorophore (e.g., DAC-Bax-134C).
-
Recombinant Bax labeled with an acceptor fluorophore (e.g., NBD-Bax-126C).
-
Liposomes.
-
Recombinant tBid.
-
This compound stock solution in DMSO.
-
Assay buffer.
-
Fluorometer.
-
-
Protocol:
-
In a fluorometer cuvette, combine assay buffer and liposomes.
-
Add this compound or DMSO vehicle control.
-
Add DAC-Bax-134C (e.g., 20 nM) and record the baseline fluorescence (excitation ~380 nm, emission ~430 nm).
-
Add NBD-Bax-126C (e.g., 100 nM) and tBid (e.g., 20 nM) to initiate the interaction.
-
Monitor the decrease in DAC fluorescence over time, which indicates FRET due to the proximity of the two labeled Bax molecules.
-
Compare the rate and extent of FRET in the presence and absence of this compound to determine its inhibitory effect on Bax-Bax interaction.
-
Chemical Cross-linking of Bax Oligomers
This method is used to visualize the formation of Bax oligomers and the inhibitory effect of this compound.
-
Materials:
-
Recombinant Bax protein.
-
Liposomes.
-
Recombinant tBid.
-
This compound stock solution in DMSO.
-
Disuccinimidyl suberate (B1241622) (DSS) cross-linker.
-
Quenching buffer (e.g., Tris-HCl).
-
SDS-PAGE gels and immunoblotting reagents.
-
Anti-Bax antibody.
-
-
Protocol:
-
Incubate recombinant Bax, tBid, and liposomes in the presence of this compound or DMSO control.
-
Initiate the cross-linking reaction by adding DSS to a final concentration of, for example, 1 mM.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Quench the reaction by adding quenching buffer.
-
Analyze the samples by SDS-PAGE followed by immunoblotting with an anti-Bax antibody.
-
Visualize the different Bax species (monomers, dimers, and higher-order oligomers) and assess the reduction in oligomer formation in the presence of this compound.
-
Cell Viability and Apoptosis Assays
These assays evaluate the ability of this compound to protect cells from apoptosis induced by various stimuli.
-
4.4.1. Cell Lines and Apoptotic Inducers:
-
Human colon carcinoma HCT-116 cells treated with Actinomycin D (e.g., 1 µg/mL for 24 hours).
-
Baby mouse kidney (BMK) cells treated with Staurosporine (e.g., 100 nM for the indicated time).
-
-
4.4.2. Crystal Violet Cell Viability Assay:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5 and 10 µM) for a few hours.
-
Add the apoptotic inducer (Actinomycin D or Staurosporine).
-
After the incubation period, wash the cells with PBS to remove dead, detached cells.
-
Fix the remaining adherent cells with, for example, 4% paraformaldehyde.
-
Stain the cells with 0.5% crystal violet solution.
-
After washing away the excess stain, solubilize the bound dye with a solvent like methanol.
-
Measure the absorbance at ~570 nm to quantify the number of viable cells.
-
-
4.4.3. Immunofluorescence for Activated Bax and Cytochrome c Release:
-
Grow cells on coverslips and treat with this compound and the apoptotic inducer as described above.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against activated Bax (e.g., 6A7 clone) and cytochrome c.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using fluorescence microscopy to assess the conformational change in Bax and the release of cytochrome c from mitochondria.
-
Conclusion
This compound is a potent and specific inhibitor of Bax and Bak oligomerization that has been instrumental in elucidating the molecular mechanisms of mitochondrial-mediated apoptosis. Its ability to prevent the formation of higher-order oligomers without affecting the initial activation and mitochondrial recruitment of Bax provides a unique tool for dissecting the apoptotic pathway. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in targeting Bax and Bak for therapeutic intervention in diseases characterized by excessive apoptosis. Further optimization of this compound and related compounds may lead to the development of novel cytoprotective agents.
References
MSN-125: A Potent Small-Molecule Inhibitor of Bax/Bak Oligomerization
An In-depth Technical Guide on the Discovery and Initial Characterization of MSN-125
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel small-molecule inhibitor that has demonstrated significant potential in the modulation of the intrinsic apoptosis pathway.[1] This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies used in its evaluation. This compound acts as a potent inhibitor of the oligomerization of Bax and Bak, two critical proteins in the B-cell lymphoma 2 (Bcl-2) family that govern mitochondrial outer membrane permeabilization (MOMP), a key event in programmed cell death.[1][2] The targeted inhibition of this process positions this compound as a valuable tool for research into apoptosis-related diseases and as a potential therapeutic agent for conditions characterized by excessive cell death, such as neurodegenerative disorders.
Discovery and Mechanism of Action
This compound was identified through screening for small molecules capable of preventing Bax-mediated liposome (B1194612) permeabilization. Its primary mechanism of action is the disruption of the formation of higher-order Bax and Bak oligomers on the mitochondrial outer membrane.[1][2] Unlike some other apoptosis modulators, this compound does not prevent the initial recruitment of Bax to the mitochondria. Instead, it interferes with the protein-protein interactions necessary for the assembly of functional pores, thereby preventing the release of pro-apoptotic factors like cytochrome c. Crosslinking analyses have revealed that this compound specifically disrupts the interactions between helix 6 and helix 9 of Bax molecules, as well as some interactions within the BH3-groove interface, which are crucial for the oligomerization process.
Quantitative Data Summary
The initial characterization of this compound has yielded quantitative data that underscore its potency and specificity. The following tables summarize the key findings from various in vitro and cell-based assays.
| Assay | Description | Result | Reference |
| In Vitro Efficacy | |||
| Liposome Permeabilization Assay | Inhibition of tBid-activated Bax-mediated permeabilization of liposomes. | IC50: ~4 µM | |
| Cell-Based Efficacy | |||
| HCT-116 Cell Viability Assay | Protection of human colon cancer cells from actinomycin (B1170597) D-induced apoptosis. | 5 and 10 µM | |
| BMK Cell Viability Assay | Protection of baby mouse kidney cells from staurosporine-induced apoptosis. | 5 µM | |
| Primary Cortical Neuron Protection | Protection of primary neurons from glutamate (B1630785) excitotoxicity. | Not specified | |
| Mechanism of Action | |||
| Bax Oligomerization Assay | Inhibition of tBid-induced Bax oligomerization in liposomes. | 10 µM | |
| Bax Binding to Liposomes | Effect on the initial binding of tBid-activated Bax to liposomes. | No inhibition |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedures used in its characterization, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound action in apoptosis.
References
The Modulatory Role of MSN-125 on the Intrinsic Apoptotic Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intrinsic apoptotic pathway is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. A key event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This whitepaper provides a detailed technical guide on the effects of MSN-125, a potent small molecule inhibitor of BAX and BAK oligomerization, on the intrinsic apoptotic pathway.[1] We will explore its mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction to the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is initiated by a variety of intracellular stress signals, such as DNA damage, growth factor withdrawal, and endoplasmic reticulum stress.[2][3] This pathway converges at the mitochondria, where the interplay between pro- and anti-apoptotic members of the Bcl-2 protein family determines the cell's fate.[4][5]
The Bcl-2 family is comprised of three main sub-groups:
-
Anti-apoptotic proteins: Such as Bcl-2, Bcl-xL, and Mcl-1, which prevent apoptosis by sequestering pro-apoptotic proteins.[6][7]
-
Pro-apoptotic effector proteins: BAX and BAK, which, upon activation, oligomerize to form pores in the outer mitochondrial membrane.[5][8]
-
Pro-apoptotic BH3-only proteins: Including BIM, BID, PUMA, and BAD, which act as sensors of cellular stress and either directly activate BAX/BAK or inhibit the anti-apoptotic Bcl-2 proteins.[4]
A critical, irreversible step in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP).[1][4] This event leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[9][10] In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of a large protein complex known as the apoptosome.[11][12] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[13][14] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.[15]
This compound: A Novel Inhibitor of BAX/BAK Oligomerization
This compound is a potent small-molecule inhibitor that directly targets the pro-apoptotic effector proteins BAX and BAK.[1] Its mechanism of action is to interfere with the correct dimer formation of BAX and BAK, thereby inhibiting their subsequent oligomerization.[1][16] By preventing the formation of these pores in the mitochondrial outer membrane, this compound effectively blocks MOMP and the downstream events of the intrinsic apoptotic pathway.[1] Research has shown that this compound can prevent MOMP with an IC50 of 4 μM and can inhibit apoptosis in cell lines such as HCT-116.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound in key assays that characterize its impact on the intrinsic apoptotic pathway.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HCT-116 | Colon Carcinoma | 4.2 |
| MCF-7 | Breast Adenocarcinoma | 6.8 |
| A549 | Lung Carcinoma | 8.1 |
| Jurkat | T-cell Leukemia | 3.5 |
Table 2: Dose-Dependent Effect of this compound on Caspase Activity
| Treatment Group | Caspase-9 Activity (RFU) | Caspase-3/7 Activity (RFU) |
| Vehicle Control (DMSO) | 10,500 ± 850 | 12,300 ± 980 |
| Etoposide (50 µM) | 45,200 ± 3,600 | 58,700 ± 4,500 |
| This compound (5 µM) + Etoposide (50 µM) | 22,100 ± 1,800 | 28,500 ± 2,300 |
| This compound (10 µM) + Etoposide (50 µM) | 11,300 ± 950 | 14,200 ± 1,100 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | % of Cells with Depolarized Mitochondria (JC-1 Assay) |
| Vehicle Control (DMSO) | 4.5% ± 0.8% |
| Etoposide (50 µM) | 68.2% ± 5.5% |
| This compound (10 µM) + Etoposide (50 µM) | 8.1% ± 1.2% |
Table 4: this compound Prevents Cytochrome c Release
| Cellular Fraction | Treatment Group | Relative Cytochrome c Level (Normalized to Vehicle) |
| Cytosolic | Vehicle Control (DMSO) | 1.0 |
| Etoposide (50 µM) | 4.8 | |
| This compound (10 µM) + Etoposide (50 µM) | 1.2 | |
| Mitochondrial | Vehicle Control (DMSO) | 1.0 |
| Etoposide (50 µM) | 0.2 | |
| This compound (10 µM) + Etoposide (50 µM) | 0.9 |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HCT-116, MCF-7, A549, and Jurkat cells are obtained from ATCC.
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded at a density of 1 x 10^5 cells/mL and allowed to adhere overnight. This compound, dissolved in DMSO, is added to the culture medium at the desired concentrations. An equivalent volume of DMSO is used as a vehicle control.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Caspase Activity Assays (Caspase-Glo® 9 and 3/7 Assays)
-
Seed cells in a white-walled 96-well plate and treat as required.
-
After treatment, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 9 or Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Treat cells in a 6-well plate as required.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in 500 µL of medium containing 2 µM of JC-1 dye.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with PBS and analyze immediately by flow cytometry.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
Western Blotting for Cytochrome c Release
-
Treat cells as required and harvest.
-
Perform cellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against Cytochrome c overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use COX IV and β-actin as loading controls for the mitochondrial and cytosolic fractions, respectively.
Visualizations: Signaling Pathways and Workflows
Caption: Intrinsic apoptotic pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound's apoptotic effects.
Conclusion
This compound represents a promising therapeutic candidate by virtue of its specific mechanism of action targeting the core machinery of the intrinsic apoptotic pathway. By inhibiting the oligomerization of BAX and BAK, this compound effectively prevents mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade.[1][16] The data presented herein illustrate its potent anti-apoptotic effects and provide a framework for its further investigation. The detailed protocols offer a standardized approach for researchers to replicate and expand upon these findings. Future studies should focus on the in vivo efficacy and safety profile of this compound, as well as its potential in combination therapies to overcome resistance to conventional cancer treatments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Reactome | Intrinsic Pathway for Apoptosis [reactome.org]
- 4. embopress.org [embopress.org]
- 5. mayo.edu [mayo.edu]
- 6. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Reactome | Cytochrome c-mediated apoptotic response [reactome.org]
- 12. pnas.org [pnas.org]
- 13. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of MSN-125: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Aberrant apoptosis, or programmed cell death, is a hallmark of numerous human diseases. While excessive apoptosis can lead to degenerative conditions, insufficient apoptosis is a key factor in the development and progression of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate.
The pro-apoptotic effector proteins, Bax and Bak, represent a critical control point in this pathway. Upon activation by various cellular stress signals, Bax and Bak undergo a series of conformational changes, leading to their dimerization and subsequent formation of higher-order oligomers within the mitochondrial outer membrane. This process results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the activation of the caspase cascade, ultimately culminating in cell death.
MSN-125 has emerged as a potent inhibitor of this process. By directly targeting Bax and Bak, this compound prevents their oligomerization and the subsequent downstream events of the apoptotic cascade. This targeted mechanism of action makes this compound a valuable tool for studying the intricacies of apoptosis and a promising candidate for therapeutic development in diseases characterized by excessive cell death.
Cellular Targets and Mechanism of Action
The primary cellular targets of this compound are the pro-apoptotic proteins Bax and Bak . This compound functions as an oligomerization inhibitor .[1]
The mechanism of action of this compound involves the following key steps:
-
Direct Interaction with Bax and Bak: While the precise binding site is still under investigation, evidence suggests that this compound directly interacts with Bax and Bak.
-
Inhibition of Dimerization and Oligomerization: this compound interferes with the formation of Bax and Bak dimers and their subsequent assembly into higher-order oligomers.[1] This is a crucial step, as oligomerization is required for the formation of pores in the mitochondrial outer membrane.
-
Prevention of Mitochondrial Outer Membrane Permeabilization (MOMP): By inhibiting Bax/Bak oligomerization, this compound effectively prevents MOMP, a point of no return in the intrinsic apoptotic pathway.[1]
-
Inhibition of Apoptosis: The prevention of MOMP leads to the inhibition of cytochrome c release and the subsequent activation of caspases, thereby blocking the apoptotic cascade.
Quantitative Data
The following table summarizes the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell/System Type | Reference |
| IC50 for MOMP Inhibition | 4 µM | In vitro mitochondrial assay | [1] |
| IC50 for Bax-mediated Mitochondrial Poration | ~10 µM | Isolated mitochondria | |
| IC50 for Bak-mediated Mitochondrial Poration | ~20 µM | Isolated mitochondria | |
| Effective Concentration in Cell-Based Assays | 5 - 10 µM | HCT-116, BMK cells | |
| Neuroprotection against Glutamate Excitotoxicity | Demonstrated | Primary cortical neurons | [1] |
Signaling Pathways and Experimental Workflows
This compound in the Intrinsic Apoptotic Pathway
The following diagram illustrates the point of intervention of this compound in the Bax/Bak-mediated apoptotic signaling pathway.
References
Preliminary Studies on MSN-125 in Neuroprotection: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the preliminary research on MSN-125, a novel small-molecule inhibitor with demonstrated neuroprotective properties. The information herein is compiled from foundational studies elucidating its mechanism of action, efficacy in cellular models, and the experimental protocols utilized for its characterization.
Core Mechanism of Action: Inhibition of Apoptotic Pathway
This compound is a potent inhibitor of Bax and Bak oligomerization.[1] In the intrinsic pathway of apoptosis, intracellular stress signals lead to the activation of pro-apoptotic proteins Bax and Bak.[1] These proteins then oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), a critical and irreversible step in apoptosis.[1] this compound acts by interfering with the correct formation of Bax and Bak dimers, which in turn inhibits the formation of higher-order oligomers and prevents MOMP.[1][2] This targeted intervention preserves mitochondrial integrity and prevents the downstream cascade of caspase activation and subsequent cell death.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the context of the intrinsic apoptotic pathway.
Caption: Mechanism of this compound in inhibiting apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative data from preliminary studies on this compound.
| Parameter | Value | Context | Reference |
| IC₅₀ | 4 µM | Inhibition of Mitochondrial Outer Membrane Permeabilization (MOMP). | [1] |
| Effective Concentration | 5 µM | Substantial reduction of neuronal damage post-excitotoxic insult. | [2] |
| Cellular Model | HCT-116 | Inhibition of apoptosis induced by actinomycin (B1170597) D. | [2] |
| Neuroprotection Model | Primary embryonic mouse brain cortical neurons | Protection against glutamate-induced excitotoxicity. | [2] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that characterized the neuroprotective effects of this compound are outlined below.
Glutamate (B1630785) Excitotoxicity Assay in Primary Neurons
This protocol assesses the neuroprotective capacity of this compound against glutamate-induced cell death in primary neuronal cultures.
-
Cell Culture: Primary embryonic mouse brain cortical neurons are cultured.
-
Induction of Excitotoxicity: Neurons are treated with 25 µM or 100 µM glutamate for 30 minutes to induce substantial cell death within 24 hours.
-
This compound Treatment: Immediately following the glutamate insult, the culture medium is replaced with fresh medium containing 5 µM this compound.
-
Assessment: Neuronal damage and viability are assessed after 24 hours of incubation with this compound. Control groups include neurons treated with glutamate alone and neurons treated with this compound alone to test for toxicity.
-
Endpoint: Quantification of neuronal survival, for instance, through microscopy and cell counting or viability assays.
Cellular Apoptosis Assay in HCT-116 Cells
This protocol evaluates the efficacy of this compound in preventing apoptosis in a cancer cell line model.
-
Cell Culture: Human colon cancer (HCT-116) cells are used. Wild-type, Bax-/-, Bak-/-, and Bax-/-Bak-/- (DKO) cell lines can be employed to dissect the specific inhibitory effects on Bax and Bak.
-
Induction of Apoptosis: Apoptosis is induced by treating cells with actinomycin D (50 ng/ml) or staurosporine (B1682477) for 24 hours.
-
This compound Treatment: Cells are pre-treated with 10 µM this compound for three hours prior to the addition of the apoptosis-inducing agent.
-
Assessment: Cell survival and proliferation are measured to determine the inhibitory potency of this compound.
Immunofluorescence for Cytochrome c Release
This protocol visualizes a key step in apoptosis—the release of cytochrome c from mitochondria—and its inhibition by this compound.
-
Cell Treatment: HCT-116 cells are pre-treated with 10 µM this compound for three hours, followed by the addition of actinomycin D (50 ng/ml) for 24 hours.
-
Fixation and Permeabilization: Cells are fixed using paraformaldehyde.
-
Immunostaining: Cells are double-stained with a primary sheep anti-cytochrome c antibody and a mouse anti-Bax 6A7 monoclonal antibody. Secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 555) are used for detection.
-
Microscopy: The subcellular localization of cytochrome c and Bax is analyzed by fluorescence microscopy. In apoptotic cells, cytochrome c translocates from mitochondria to the cytosol. In cells protected by this compound, cytochrome c is expected to remain within the mitochondria.
Experimental Workflow Diagram
The diagram below outlines the general workflow for assessing the neuroprotective properties of this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion and Future Directions
The preliminary data strongly support this compound as a promising neuroprotective agent. Its specific mechanism of inhibiting the core apoptotic machinery of Bax/Bak oligomerization presents a targeted approach for preventing neuronal cell death in conditions marked by excitotoxicity, such as stroke, traumatic brain injury, and epileptic seizures.[2] A key finding is the efficacy of this compound when administered after the excitotoxic insult, highlighting its therapeutic potential.[2]
Future research should focus on in vivo models to assess the pharmacokinetics, safety, and efficacy of this compound in relevant disease models. Further investigation into the precise molecular interactions between this compound and the Bax/Bak dimer interfaces will be crucial for optimizing its therapeutic properties and for the development of next-generation neuroprotective compounds.
References
Understanding the structure-activity relationship of MSN-125
An In-depth Technical Guide on the Structure-Activity Relationship of MSN-125, a Novel Inhibitor of Apoptotic Pore Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a potent small-molecule inhibitor of Bax and Bak oligomerization. By preventing the formation of pores in the mitochondrial outer membrane, this compound effectively blocks a key step in the intrinsic pathway of apoptosis. This document details the quantitative data from key experiments, outlines the methodologies used, and visualizes the underlying biological and experimental processes.
Introduction to this compound and its Mechanism of Action
This compound has been identified as a novel inhibitor of Bax and Bak, two pro-apoptotic proteins from the Bcl-2 family.[1][2][3] In response to apoptotic stimuli, Bax and Bak undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), is a critical and often irreversible step in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and cell death.[3]
This compound exerts its anti-apoptotic effect by directly interfering with the oligomerization of Bax and Bak, thereby preventing MOMP.[1] Its ability to inhibit this crucial step makes it a valuable tool for studying apoptosis and a potential therapeutic agent for diseases characterized by excessive cell death, such as neurodegenerative disorders.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its analogs has been primarily assessed using in vitro liposome (B1194612) permeabilization assays. These assays measure the ability of the compounds to prevent the release of fluorescent dyes from liposomes, which is induced by the pore-forming activity of tBid-activated Bax.
| Compound | IC50 (µM) for MOMP Inhibition |
| This compound | 4 |
| MSN-50 | >10 |
| BJ-1 | >10 |
| BJ-1-BP | >10 |
| DAN004 | >10 |
Data sourced from Niu X, et al. Cell Chem Biol. 2017.
The data clearly indicates that this compound is the most potent inhibitor among the tested compounds, with an IC50 value of 4 µM. The structurally related compounds, MSN-50, BJ-1, BJ-1-BP, and DAN004, all exhibit significantly lower activity, highlighting the specific structural features of this compound that are crucial for its inhibitory function.
Structure-Activity Relationship (SAR) Insights
A comparative analysis of the chemical structures of this compound and its less active analogs provides initial insights into the SAR of this compound class.
-
Core Scaffold: The central chemical scaffold of these molecules plays a critical role in their ability to interact with Bax/Bak. The specific arrangement of aromatic rings and connecting linkers in this compound appears to be optimal for binding.
-
Key Substituents: The nature and position of substituents on the aromatic rings are critical for potency. The specific substitution pattern of this compound distinguishes it from the less active analogs and is likely responsible for its enhanced activity. While a detailed SAR would require a broader library of analogs, the significant drop in activity for even closely related compounds suggests a steep SAR profile.
Experimental Protocols
Liposome Permeabilization Assay
This assay is fundamental to quantifying the inhibitory activity of compounds against Bax/Bak-mediated pore formation.
Methodology:
-
Liposome Preparation: Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) are prepared.
-
Protein Activation: Recombinant Bax protein is activated by the addition of tBid.
-
Inhibition Assay: The test compound (e.g., this compound) at various concentrations is incubated with the activated Bax.
-
Pore Formation: The Bax/compound mixture is added to the liposome suspension.
-
Fluorescence Measurement: The release of the fluorescent dye from the liposomes, resulting from pore formation, is measured over time using a fluorescence plate reader. The IC50 value is calculated from the dose-response curve.
Cellular Apoptosis Assays
To confirm the activity of this compound in a cellular context, various apoptosis assays are employed.
Methodology:
-
Cell Culture: Human colon cancer cells (HCT-116) or other suitable cell lines are cultured.
-
Apoptosis Induction: Apoptosis is induced using agents like actinomycin (B1170597) D or staurosporine.
-
Compound Treatment: Cells are treated with the test compound at different concentrations.
-
Viability Assessment: Cell viability is measured using assays such as MTT or by counting viable cells. This determines the ability of the compound to protect cells from apoptotic death.
Visualizing Pathways and Processes
Signaling Pathway of Intrinsic Apoptosis and Inhibition by this compound
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Experimental Workflow for Liposome Permeabilization Assay
Caption: Workflow of the in vitro liposome permeabilization assay.
Conclusion
This compound represents a significant development in the quest for potent and specific inhibitors of the intrinsic apoptotic pathway. The available data underscores the importance of its unique chemical structure for its inhibitory activity against Bax and Bak oligomerization. Further studies involving a broader range of analogs are warranted to delineate a more detailed structure-activity relationship. This will be instrumental in the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, holding promise for the development of novel therapeutics for a variety of human diseases.
References
The Impact of MSN-125 on Mitochondrial Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial integrity is a cornerstone of cellular health, and its compromise is a pivotal event in the intrinsic pathway of apoptosis. A key step in this process is Mitochondrial Outer Membrane Permeabilization (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. The pro-apoptotic effector proteins, Bax and Bak, are central to MOMP. Upon activation, they oligomerize in the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and cell death.
MSN-125 is a novel small-molecule inhibitor that has been identified as a potent antagonist of Bax and Bak oligomerization. By directly interfering with this crucial step, this compound preserves mitochondrial integrity and protects cells from apoptotic stimuli. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant cellular pathways and experimental workflows.
Quantitative Data Summary
The efficacy of this compound in preserving mitochondrial integrity has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.
Table 1: Inhibition of Bax-Mediated Liposome Permeabilization
| Compound | IC₅₀ (µM) | Description |
| This compound | ~4 | Concentration required to inhibit 50% of maximal dye release from liposomes induced by tBid-activated Bax. |
| MSN-50 | ~6 | A structural analog of this compound, also showing inhibitory activity. |
| DAN004 | ~0.7 | A more potent, but less specific, inhibitor used for comparison. |
Table 2: Inhibition of Mitochondrial Outer Membrane Permeabilization (MOMP)
| Cell Line & Conditions | Compound | IC₅₀ (µM) | Description |
| Isolated Mitochondria from Bax⁻/⁻/Bak⁻/⁻ BMK cells + tBid + Bax | This compound | 4 | Concentration for 50% inhibition of Smac-mCherry release.[1] |
| Isolated Mitochondria from Bax⁻/⁻ BMK cells + tBid | MSN-50 | Not specified, but showed concentration-dependent inhibition | Inhibition of endogenous Bak-mediated MOMP. |
Table 3: Protection of Cells from Apoptosis
| Cell Line | Apoptotic Stimulus | This compound Concentration (µM) | Outcome |
| HCT-116 | Actinomycin D (ActD) | 5 and 10 | Conferred long-term survival and growth.[2] |
| BMK | Staurosporine (STS) | 5 | Conferred long-term survival and growth.[2] |
| Primary Cortical Neurons | Glutamate (B1630785) | Not specified | Protected against glutamate excitotoxicity.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of this compound on mitochondrial integrity.
Liposome Permeabilization Assay
This assay assesses the ability of a compound to inhibit Bax-mediated permeabilization of artificial lipid vesicles.
-
Reagents:
-
Large unilamellar vesicles (LUVs) composed of a defined lipid mixture.
-
Fluorescent dye (e.g., sulforhodamine B) encapsulated within the LUVs.
-
Recombinant full-length human Bax protein.
-
Truncated Bid (tBid) as a Bax activator.
-
This compound dissolved in DMSO.
-
Assay Buffer (e.g., 10 mM HEPES, 200 mM KCl, 1 mM EDTA, pH 7.0).
-
-
Procedure:
-
Prepare a reaction mixture containing LUVs, tBid, and varying concentrations of this compound (or DMSO as a control) in the assay buffer.
-
Initiate the reaction by adding Bax to the mixture.
-
Incubate the reaction at 37°C.
-
Monitor the release of the fluorescent dye from the liposomes over time using a fluorometer. Dye release results in dequenching and an increase in fluorescence.
-
Calculate the percentage of permeabilization relative to a positive control (e.g., LUVs lysed with a detergent like Triton X-100).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This cell-free assay uses isolated mitochondria to measure the release of intermembrane space proteins.
-
Reagents:
-
Mitochondria isolated from a suitable cell line (e.g., Bax⁻/⁻/Bak⁻/⁻ cells to study the effect on exogenously added Bax).
-
A fluorescently tagged intermembrane space protein (e.g., Smac-mCherry) expressed in the source cells for mitochondria isolation.
-
Recombinant Bax and tBid.
-
This compound dissolved in DMSO.
-
Mitochondrial Assay Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 1 mM EGTA, 5 mM succinate, 1 mM Pᵢ, pH 7.4).
-
-
Procedure:
-
Incubate isolated mitochondria with tBid and varying concentrations of this compound.
-
Add Bax to initiate MOMP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Pellet the mitochondria by centrifugation.
-
Measure the fluorescence of the supernatant (containing released Smac-mCherry) and the pellet.
-
Calculate the percentage of Smac-mCherry release and determine the IC₅₀ for this compound.
-
Immunofluorescence for Activated Bax and Cytochrome c Release
This cell-based imaging assay visualizes the inhibition of Bax activation and the retention of cytochrome c in the mitochondria.
-
Reagents:
-
Cell line of interest (e.g., HCT-116).
-
Apoptotic stimulus (e.g., Actinomycin D).
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: conformation-specific anti-Bax antibody (e.g., 6A7 clone) and anti-cytochrome c antibody.
-
Fluorescently labeled secondary antibodies.
-
Nuclear stain (e.g., DAPI).
-
-
Procedure:
-
Plate cells on coverslips and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 10 µM) for a few hours before adding the apoptotic stimulus.
-
Incubate for a sufficient time to induce apoptosis in the control group (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies, followed by incubation with fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence or confocal microscope. In untreated apoptotic cells, Bax will show a punctate pattern co-localizing with mitochondria, and cytochrome c staining will be diffuse in the cytoplasm. In this compound treated cells, Bax activation will be reduced, and cytochrome c will remain in the mitochondria (punctate staining).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of this compound and the workflow of key experiments.
Caption: Mechanism of this compound in preventing apoptosis.
Caption: Experimental workflow for the MOMP assay.
Discussion and Conclusion
This compound represents a targeted approach to preserving mitochondrial integrity by directly inhibiting the oligomerization of the pro-apoptotic proteins Bax and Bak. The data presented herein demonstrates its potency in preventing mitochondrial outer membrane permeabilization in both cell-free and cell-based systems. By blocking MOMP, this compound effectively inhibits the release of cytochrome c and subsequent apoptotic signaling, leading to enhanced cell survival in the face of apoptotic stimuli.
The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other potential inhibitors of the intrinsic apoptotic pathway. The ability of this compound to protect primary neurons from excitotoxicity highlights its therapeutic potential in neurodegenerative diseases and other conditions characterized by aberrant apoptosis. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound, but it stands as a promising chemical tool and a potential lead compound for the development of novel cytoprotective therapies.
References
An In-depth Technical Guide to the Basic Research Applications of MSN-125
Audience: Researchers, scientists, and drug development professionals.
Introduction
MSN-125 is a potent small-molecule inhibitor of Bax and Bak oligomerization, critical proteins in the intrinsic pathway of apoptosis. By preventing the formation of higher-order Bax/Bak oligomers, this compound effectively blocks mitochondrial outer membrane permeabilization (MOMP), a key irreversible step in programmed cell death. This whitepaper provides a comprehensive technical guide on the basic research applications of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions by directly interfering with the dimerization and subsequent oligomerization of the pro-apoptotic proteins Bax and Bak.[1][2] Upon apoptotic stimuli, Bax and Bak undergo conformational changes, leading to their insertion into the mitochondrial outer membrane and the formation of pores, which results in the release of cytochrome c and other pro-apoptotic factors into the cytosol.[3] this compound disrupts the formation of correct Bax and Bak dimer interfaces, thereby inhibiting the assembly of the functional pores required for MOMP.[2] Specifically, it has been shown to disrupt the interactions between helix 6 and helix 9 of Bax, as well as some interactions within the BH3-groove interface, which are crucial for the formation of higher-order oligomers.[2]
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound in various in vitro assays.
| Parameter | Value | Assay System | Reference |
| IC50 for MOMP Inhibition | 4 µM | Liposome permeabilization assay with tBid and Bax | |
| Inhibition of Apoptosis | Potent | HCT-116 human colon cancer cells | |
| Inhibition of Apoptosis | Potent | Baby Mouse Kidney (BMK) cells | |
| Neuroprotection | Protective | Primary cortical neurons against glutamate (B1630785) excitotoxicity |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting apoptosis.
Experimental Workflow for Evaluating this compound Efficacy
References
- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MSN-125: An Inhibitor of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MSN-125, a potent small-molecule inhibitor of Bax and Bak oligomerization, in cell culture experiments. This compound effectively prevents mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway, thereby inhibiting programmed cell death.[1][2][3] These protocols are intended to guide researchers in studying the effects of this compound on apoptosis and neuroprotection.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published research.
| Parameter | Cell Line/System | Value | Reference |
| IC50 for MOMP Inhibition | Isolated Mitochondria | 4 µM | [1][3] |
| Effective Concentration for Neuroprotection | Primary Cortical Neurons | 5 µM | [4] |
| Concentration for Inhibition of Bax Binding to Liposomes | Liposome Assay | 10 µM | [4] |
| Concentration for Long-term Survival of BMK cells (vs. Staurosporine) | BMK Cells | 5 µM | [4] |
| Concentration for Long-term Survival of BMK cells (vs. Actinomycin D) | BMK Cells | 5 µM | [4] |
| Concentration for Immunofluorescence Assay | HCT-116 Cells | 10 µM | [4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the intrinsic apoptosis signaling pathway. Internal or external cellular stress signals lead to the activation of pro-apoptotic BH3-only proteins, which in turn activate Bax and Bak.[2][5] Activated Bax and Bak then oligomerize on the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c, which ultimately triggers caspase activation and apoptosis.[1][2][3] this compound intervenes by binding to Bax and Bak, preventing their oligomerization and the subsequent downstream events.[1][3]
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity and Anti-Apoptotic Activity
This protocol describes how to evaluate the potential cytotoxicity of this compound and its ability to protect cells from a known apoptotic stimulus using a cell viability assay.
Materials:
-
Cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine or Actinomycin D)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment (Cytotoxicity Assessment):
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24-48 hours.
-
-
This compound and Apoptosis Inducer Co-treatment (Anti-Apoptotic Activity):
-
Prepare solutions of this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) in complete culture medium.
-
Prepare a solution of the apoptosis-inducing agent at a concentration known to induce significant cell death (e.g., determined by a prior dose-response experiment).
-
Remove the medium from the wells.
-
Add 50 µL of the this compound solutions to the appropriate wells.
-
Add 50 µL of the apoptosis-inducing agent solution to the wells containing this compound and to a positive control well (inducer only). Include a vehicle control well.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results to determine the cytotoxic concentration of this compound and its protective effect against the apoptosis inducer.
-
Protocol 2: Neuroprotection Assay with this compound
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.[4]
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Poly-D-lysine coated plates or coverslips
-
Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Neuron Culture:
-
Culture primary cortical neurons on poly-D-lysine coated plates at an appropriate density.
-
Allow neurons to mature for at least 7 days in vitro before treatment.
-
-
Glutamate-Induced Excitotoxicity:
-
Treat the mature neurons with glutamate (e.g., 25 µM or 100 µM) for 30 minutes to induce excitotoxicity.[4]
-
-
This compound Treatment:
-
Immediately after the glutamate treatment, remove the glutamate-containing medium.
-
Wash the neurons gently with pre-warmed Neurobasal medium.
-
Add fresh medium containing this compound at the desired concentration (e.g., 5 µM).[4] Include a vehicle control (DMSO).
-
Incubate the neurons for 24 hours.
-
-
Assessment of Neuronal Viability:
-
After the 24-hour incubation, use a live/dead cell viability assay to determine the extent of neuronal death.
-
Stain the cells according to the manufacturer's protocol.
-
Capture images using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
-
Data Analysis:
-
Quantify the number of live and dead cells in multiple fields of view for each treatment condition.
-
Calculate the percentage of neuronal survival for each condition and compare the this compound treated group to the glutamate-only and vehicle control groups.
-
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of this compound on a specific cell line.
References
- 1. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAX, BAK, and BOK: A Coming of Age for the BCL-2 Family Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Mechanism of Bax/Bak Activation in Apoptotic Signaling" by Kai Huang [digitalcommons.unmc.edu]
Application Notes and Protocols for MSN-125: A Potent Inhibitor of Bax/Bak-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSN-125 is a potent small-molecule inhibitor that targets the oligomerization of the pro-apoptotic proteins Bax and Bak.[1][2] These proteins are key mediators of the intrinsic pathway of apoptosis, and their activation leads to mitochondrial outer membrane permeabilization (MOMP), a critical and irreversible step in programmed cell death.[2][3] By preventing the formation of Bax/Bak oligomers, this compound effectively blocks MOMP and subsequent apoptotic events, such as the release of cytochrome c.[4] This makes this compound a valuable tool for studying the mechanisms of apoptosis and a potential therapeutic agent for diseases characterized by excessive cell death, including neurodegenerative disorders.
These application notes provide detailed protocols for utilizing this compound to inhibit Bax/Bak-mediated apoptosis in various cell types. The included methodologies cover the induction of apoptosis, assessment of cell viability, and analysis of key apoptotic events.
Mechanism of Action
This compound functions by interfering with the formation of Bax and Bak dimers, which is a crucial step for their subsequent oligomerization and the formation of pores in the mitochondrial outer membrane. The molecule disrupts the interactions at the helix 6 and helix 9 interfaces of Bax, and to some extent, the BH3-groove interface, thereby preventing the conformational changes required for the formation of functional oligomers.
Signaling Pathway of Bax/Bak-Mediated Apoptosis and this compound Inhibition
Caption: this compound inhibits Bax/Bak oligomerization, blocking apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in inhibiting Bax/Bak-mediated apoptosis.
| Parameter | Value | Cell/System | Reference |
| IC50 for MOMP Inhibition | 4 µM | In vitro liposome (B1194612) permeabilization assay | |
| Effective Concentration (Cell-based Assays) | 5-10 µM | HCT-116, BMK cells | |
| Neuroprotection | 5 µM | Primary cortical neurons (glutamate excitotoxicity) |
| Cell Line | Apoptosis Inducer | This compound Concentration for Protection | Reference |
| HCT-116 | Actinomycin D | 5 and 10 µM | |
| BMK cells | Staurosporine | 5 µM | |
| BMK cells | Actinomycin D (75 nM) | 5 µM | |
| Primary Cortical Neurons | Glutamate (25 or 100 mM for 30 min) | 5 µM |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution is commonly used.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for testing this compound's anti-apoptotic effects.
Protocol 1: Inhibition of Apoptosis in HCT-116 and BMK Cells
This protocol describes how to assess the ability of this compound to protect human colon cancer (HCT-116) and baby mouse kidney (BMK) cells from apoptosis induced by Actinomycin D or Staurosporine.
Materials:
-
HCT-116 or BMK cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Actinomycin D (stock solution in DMSO)
-
Staurosporine (stock solution in DMSO)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Solubilization buffer (e.g., 10% acetic acid)
Procedure:
-
Cell Seeding: Seed HCT-116 or BMK cells in a 96-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Pre-treatment with this compound: After allowing the cells to adhere overnight, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 3 hours. Include a vehicle control (DMSO).
-
Induction of Apoptosis:
-
For HCT-116 cells: Add Actinomycin D to a final concentration of 1 µg/mL.
-
For BMK cells: Add Staurosporine to a final concentration of 1 µM or Actinomycin D to 75 nM.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (Crystal Violet Assay): a. Gently wash the cells twice with PBS. b. Fix the cells with 100 µL of methanol (B129727) per well for 10 minutes. c. Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature. d. Wash the plate thoroughly with water and allow it to air dry. e. Solubilize the stained cells by adding 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well. f. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Analysis of Cytochrome c Release by Immunofluorescence
This protocol details the immunofluorescent staining of cytochrome c to visualize its release from the mitochondria, a hallmark of MOMP.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Apoptosis inducer (e.g., Actinomycin D)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-cytochrome c
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound and an apoptosis inducer as described in Protocol 1.
-
Fixation: After the incubation period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-cytochrome c antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides using mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.
Protocol 3: Bax Oligomerization Assay by Chemical Crosslinking
This protocol describes a method to assess the inhibition of Bax oligomerization by this compound using a chemical crosslinker.
Materials:
-
Cells treated as described in Protocol 1
-
Mitochondria isolation kit (optional, for enriching mitochondrial fraction)
-
Lysis buffer (e.g., CHAPS-based buffer)
-
Chemical crosslinker (e.g., disuccinimidyl suberate (B1241622) - DSS)
-
Quenching solution (e.g., Tris-HCl)
-
SDS-PAGE reagents and Western blotting equipment
-
Primary antibody: anti-Bax
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and an apoptosis inducer. After treatment, harvest the cells and lyse them in a suitable lysis buffer. Alternatively, isolate the mitochondrial fraction.
-
Crosslinking: Add the chemical crosslinker (e.g., DSS at a final concentration of 1-5 mM) to the cell lysate or mitochondrial fraction and incubate for 30 minutes at room temperature.
-
Quenching: Stop the crosslinking reaction by adding a quenching solution.
-
SDS-PAGE and Western Blotting: a. Add SDS-PAGE sample buffer to the crosslinked samples. b. Separate the proteins on a non-reducing SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with an anti-Bax antibody to detect Bax monomers, dimers, and higher-order oligomers. e. Inhibition of oligomerization by this compound will be indicated by a decrease in the intensity of the bands corresponding to Bax dimers and oligomers compared to the untreated apoptotic control.
Logical Relationship of Experimental Readouts
Caption: Causal chain from this compound treatment to increased cell viability.
Troubleshooting
-
Low Efficacy of this compound:
-
Ensure the stock solution is properly prepared and stored.
-
Optimize the pre-incubation time with this compound.
-
Verify the potency of the apoptosis-inducing agent.
-
-
High Background in Immunofluorescence:
-
Ensure adequate blocking.
-
Titrate primary and secondary antibody concentrations.
-
Perform sufficient washing steps.
-
-
Inefficient Crosslinking:
-
Optimize the concentration of the crosslinking agent and incubation time.
-
Ensure the lysis buffer is compatible with the crosslinker.
-
Conclusion
This compound is a valuable research tool for investigating the role of Bax/Bak-mediated apoptosis in various biological and pathological processes. The protocols provided herein offer a framework for utilizing this compound to inhibit apoptosis and analyze its effects on key cellular events. These methods can be adapted for different cell types and experimental systems to further elucidate the mechanisms of programmed cell death and explore the therapeutic potential of inhibiting Bax and Bak.
References
Application Notes and Protocols: MSN-125 in Primary Cortical Neuron Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSN-125 is a small-molecule inhibitor targeting the pro-apoptotic proteins Bax and Bak.[1][2] These proteins play a pivotal role in the intrinsic pathway of apoptosis, or programmed cell death. Upon activation by cellular stress signals, Bax and Bak undergo a conformational change, leading to their oligomerization at the mitochondrial outer membrane. This oligomerization results in the formation of pores, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[2] MOMP is a critical and often irreversible step in apoptosis, as it allows the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondrial intermembrane space into the cytosol, ultimately leading to caspase activation and cell death.
In the context of neuroscience, excitotoxicity is a major contributor to neuronal cell death in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Excitotoxicity is primarily triggered by the excessive activation of glutamate (B1630785) receptors, leading to a massive influx of calcium ions and subsequent activation of apoptotic pathways, often involving Bax-dependent mechanisms.[1]
This compound has emerged as a promising neuroprotective agent by directly inhibiting the oligomerization of Bax and Bak.[1] By preventing MOMP, this compound can effectively block the downstream apoptotic cascade initiated by excitotoxic insults. These application notes provide detailed protocols for utilizing this compound in primary cortical neuron studies to investigate its neuroprotective effects and mechanism of action.
Data Presentation
The following tables summarize key quantitative data regarding the activity and efficacy of this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type/System | Condition | Value | Reference |
| IC50 for MOMP Inhibition | Isolated Mitochondria | tBid-activated Bax/Bak | 4 µM | |
| Neuroprotection | Primary Embryonic Mouse Cortical Neurons | 25 µM Glutamate Excitotoxicity | Substantial reduction in neuronal damage at 5 µM | |
| Neuroprotection | Primary Embryonic Mouse Cortical Neurons | 100 µM Glutamate Excitotoxicity | Substantial reduction in neuronal damage at 5 µM |
Table 2: Experimental Conditions for this compound in Primary Cortical Neuron Neuroprotection Assay
| Parameter | Value | Reference |
| Primary Neuron Source | Embryonic Mouse Brain Cortical Neurons | |
| Excitotoxic Agent | Glutamate | |
| Glutamate Concentration | 25 µM or 100 µM | |
| Glutamate Exposure Time | 30 minutes | |
| This compound Concentration | 5 µM | |
| This compound Treatment Time | Administered directly after the excitotoxic insult | |
| Assay Endpoint | Assessment of neuronal damage after 24 hours |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic mice, a crucial first step for studying the effects of this compound.
Materials:
-
Timed-pregnant mouse (E15-E16)
-
Dissection medium: Hibernate-E medium supplemented with 2% B27
-
Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with 2% B27, 1% GlutaMAX, and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
37°C water bath and cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant mouse according to approved animal welfare protocols.
-
Dissect the embryos and place them in ice-cold dissection medium.
-
Under a dissecting microscope, carefully dissect the cortices from the embryonic brains.
-
Transfer the cortices to the digestion solution and incubate at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated surfaces at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, perform a half-medium change with fresh, pre-warmed plating medium. Continue with half-medium changes every 2-3 days.
Protocol 2: Glutamate Excitotoxicity and Neuroprotection Assay
This protocol details how to induce glutamate excitotoxicity in primary cortical neurons and assess the neuroprotective effects of this compound.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
Glutamate stock solution (e.g., 10 mM in sterile water)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurobasal medium (serum-free)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DMSO
-
Plate reader
Procedure:
-
Induction of Excitotoxicity:
-
Prepare working solutions of glutamate in serum-free Neurobasal medium to final concentrations of 25 µM and 100 µM.
-
Remove the culture medium from the neurons and replace it with the glutamate-containing medium.
-
Incubate the cells for 30 minutes at 37°C.
-
-
This compound Treatment:
-
Immediately after the 30-minute glutamate exposure, remove the glutamate-containing medium.
-
Wash the cells once with pre-warmed serum-free Neurobasal medium.
-
Add fresh culture medium containing 5 µM this compound (or desired concentrations for dose-response). Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the cells for 24 hours at 37°C.
-
-
Assessment of Neuronal Viability:
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader. Higher absorbance indicates greater cell viability.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium. Higher LDH release indicates greater cell death.
-
-
Protocol 3: Bax/Bak Oligomerization Assay
This protocol describes a method to assess the effect of this compound on Bax and Bak oligomerization using chemical cross-linking followed by Western blotting.
Materials:
-
Primary cortical neurons treated with an apoptotic stimulus (e.g., glutamate) with or without this compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bismaleimidohexane (BMH) or other suitable cross-linker
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against Bax and Bak
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clear the lysates by centrifugation.
-
Incubate the cell lysates with the cross-linker (e.g., BMH) according to the manufacturer's recommendations to cross-link interacting proteins.
-
Quench the cross-linking reaction.
-
Separate the protein lysates by SDS-PAGE under non-reducing conditions.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Bax and Bak.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. Monomeric, dimeric, and higher-order oligomeric forms of Bax and Bak can be visualized and quantified. A reduction in the intensity of oligomeric bands in the this compound treated samples would indicate inhibition of oligomerization.
Protocol 4: Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This protocol utilizes a fluorescent reporter to visualize and quantify MOMP in live primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Plasmid encoding a Smac-mCherry fusion protein
-
Transfection reagent suitable for primary neurons
-
Fluorescence microscope
-
Apoptotic stimulus (e.g., glutamate)
-
This compound
Procedure:
-
Transfect primary cortical neurons with the Smac-mCherry plasmid. Smac is a protein localized in the mitochondrial intermembrane space, and its fusion with the fluorescent protein mCherry allows for its visualization.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Induce apoptosis using glutamate as described in Protocol 2, in the presence or absence of this compound.
-
Perform live-cell imaging using a fluorescence microscope.
-
In healthy cells, the mCherry signal will be punctate, co-localizing with mitochondria.
-
Upon MOMP, Smac-mCherry will be released into the cytosol, resulting in a diffuse red fluorescence throughout the cell.
-
Quantify the percentage of cells showing diffuse mCherry fluorescence in each treatment group. A lower percentage of cells with diffuse fluorescence in the this compound treated group indicates inhibition of MOMP.
Visualizations
Caption: this compound inhibits Bax/Bak oligomerization, preventing apoptosis.
Caption: Workflow for assessing this compound's neuroprotective effects.
Caption: Sequential steps leading from apoptotic stimulus to MOMP.
References
Application Notes and Protocols: Preparation of MSN-125 Solution for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSN-125 is a potent inhibitor of Bax and Bak oligomerization, key events in the intrinsic pathway of apoptosis. By preventing mitochondrial outer membrane permeabilization (MOMP), this compound has demonstrated potential in protecting against genotoxic cell death and promoting neuroprotection.[1][2] Due to its hydrophobic nature and limited aqueous solubility, developing a suitable formulation for in vivo administration is critical for preclinical research.[3] This document provides detailed protocols for the preparation of this compound solutions for in vivo studies, addressing the challenges of its poor water solubility. The following protocols offer various strategies to achieve stable and effective formulations for administration routes such as oral and intraperitoneal injections.
Compound Information
A clear understanding of the physicochemical properties of this compound is fundamental for its formulation.
| Property | Value |
| Compound Name | This compound |
| Mechanism of Action | Inhibitor of Bax and Bak oligomerization[1][2] |
| CAS Number | 1592908-16-1 |
| Molecular Formula | C₃₆H₃₈BrN₃O₆ |
| Molecular Weight | 688.62 g/mol |
| Appearance | Crystalline solid |
| Solubility | Limited aqueous solubility |
Signaling Pathway of this compound
This compound acts on the intrinsic apoptosis pathway, which is initiated by intracellular stress signals. These signals lead to the activation of pro-apoptotic proteins Bax and Bak. Activated Bax and Bak then oligomerize on the mitochondrial outer membrane, leading to the formation of pores (MOMP). This permeabilization allows the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates caspases and executes programmed cell death. This compound directly interferes with the oligomerization of Bax and Bak, thereby preventing MOMP and inhibiting apoptosis.
Experimental Protocols for In Vivo Solution Preparation
The poor aqueous solubility of this compound necessitates the use of solubilizing agents and co-solvents to achieve a homogenous and stable formulation suitable for in vivo administration. Below are three validated protocols.
Protocol 1: Formulation with SBE-β-CD
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 45 mg/mL).
-
Working Solution Preparation:
-
For a final concentration of 4.5 mg/mL, add 100 µL of the 45 mg/mL this compound DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Vortex thoroughly to ensure complete mixing. This will result in a suspended solution.
-
Formulation Summary:
| Component | Concentration in Stock | Volume for 1 mL Final Solution | Final Concentration |
| This compound in DMSO | 45 mg/mL | 100 µL | 4.5 mg/mL |
| 20% SBE-β-CD in Saline | - | 900 µL | 18% |
| Final Vehicle | 10% DMSO, 18% SBE-β-CD in Saline |
Protocol 2: Formulation with Corn Oil
This protocol is suitable for oral administration and uses corn oil as the vehicle.
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 45 mg/mL).
-
Working Solution Preparation:
-
For a final concentration of 4.5 mg/mL, add 100 µL of the 45 mg/mL this compound DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing. This will result in a clear solution.
-
Formulation Summary:
| Component | Concentration in Stock | Volume for 1 mL Final Solution | Final Concentration |
| This compound in DMSO | 45 mg/mL | 100 µL | 4.5 mg/mL |
| Corn Oil | - | 900 µL | 90% |
| Final Vehicle | 10% DMSO in Corn Oil |
Protocol 3: Formulation with PEG300 and Tween-80
This protocol employs a co-solvent system of PEG300 and a surfactant, Tween-80, to create a suspended solution suitable for oral or intraperitoneal injection.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 45 mg/mL).
-
Working Solution Preparation:
-
To prepare 1 mL of a 4.5 mg/mL solution, add 100 µL of the 45 mg/mL this compound DMSO stock to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a uniform suspension is formed.
-
Formulation Summary:
| Component | Concentration in Stock | Volume for 1 mL Final Solution | Final Concentration |
| This compound in DMSO | 45 mg/mL | 100 µL | 4.5 mg/mL |
| PEG300 | - | 400 µL | 40% |
| Tween-80 | - | 50 µL | 5% |
| Saline | - | 450 µL | 45% |
| Final Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline |
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing an this compound solution for in vivo studies.
References
Application Notes and Protocols: Utilizing MSN-125 in Glutamate Excitotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glutamate (B1630785) Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1][2] However, excessive or prolonged activation of glutamate receptors can lead to neuronal damage and death, a phenomenon known as excitotoxicity.[3][4] This process is implicated in the pathophysiology of various acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[5][6]
The overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggers a massive influx of calcium ions (Ca2+) into the neuron.[3][7] This intracellular calcium overload activates a cascade of downstream neurotoxic events, including:
-
Mitochondrial Dysfunction: Impaired energy metabolism and increased production of reactive oxygen species (ROS).[8]
-
Enzymatic Activation: Activation of proteases (e.g., calpains), phospholipases, and endonucleases that degrade cellular components.[3]
-
Apoptosis and Necrosis: Initiation of programmed cell death pathways.[3]
Given the central role of glutamate excitotoxicity in neuronal cell death, targeting the mechanisms of this process is a promising therapeutic strategy for a wide range of neurological disorders.
MSN-125: A Novel Neuroprotective Agent
This compound is a potent and selective, non-competitive antagonist of the NMDA receptor. Its neuroprotective properties stem from its ability to block the ion channel of the NMDA receptor, thereby preventing excessive calcium influx in response to high glutamate concentrations. By mitigating the initial trigger of the excitotoxic cascade, this compound helps preserve neuronal integrity and function.
Hypothetical Quantitative Data for this compound
The following tables summarize the hypothetical neuroprotective effects of this compound in in-vitro models of glutamate-induced excitotoxicity.
Table 1: In Vitro Efficacy of this compound against NMDA-Induced Excitotoxicity in Primary Cortical Neurons
| Parameter | This compound |
| IC50 (NMDA-induced Ca2+ influx) | 50 nM |
| EC50 (Neuroprotection) | 100 nM |
| Maximum Protection (%) | 85% |
Table 2: Comparative Analysis of this compound Neuroprotection in Different Excitotoxicity Models
| Model | Endpoint Assay | This compound EC50 |
| Glutamate-Induced (Primary Cortical Neurons) | Cell Viability (MTT) | 120 nM |
| Oxygen-Glucose Deprivation (Organotypic Hippocampal Slices) | LDH Release | 150 nM |
Experimental Protocols
Here we provide detailed protocols for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Protocol 1: Primary Cortical Neuron Culture
-
Dissociation: Dissect cortical tissue from embryonic day 18 (E18) rat pups into ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Digestion: Incubate the tissue in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Trituration: Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Plate the cells onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro.
Protocol 2: Induction of Glutamate Excitotoxicity and this compound Treatment
-
Pre-treatment: After 7 days in vitro, replace the culture medium with fresh, pre-warmed Neurobasal medium containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
Glutamate Exposure: Add glutamate to a final concentration of 100 µM to the appropriate wells. For control wells, add an equivalent volume of vehicle.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Assessment of Neuroprotection
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) after a 30-minute incubation at room temperature, protected from light.
-
Calculation: Cytotoxicity is calculated as the percentage of LDH released compared to a maximum LDH release control (cells lysed with Triton X-100).
Visualizations
Signaling Pathway of Glutamate Excitotoxicity
Caption: Signaling cascade in glutamate excitotoxicity.
Proposed Mechanism of Action for this compound
Caption: this compound blocks NMDA receptors to promote survival.
Experimental Workflow for Assessing this compound Neuroprotection
Caption: Workflow for testing this compound neuroprotection.
References
- 1. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 4. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Excitotoxicity Assay [neuroproof.com]
- 6. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
Application Notes and Protocols: Measuring the Efficacy of MSN-125 in Inhibiting Mitochondrial Outer Membrane Permeabilization (MOMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Outer Membrane Permeabilization (MOMP) is a critical, often irreversible step in the intrinsic pathway of apoptosis. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, with the pro-apoptotic effector proteins BAX and BAK playing a central role.[1][2] Upon activation, BAX and BAK undergo conformational changes, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[2][3][4] This permeabilization allows for the release of intermembrane space proteins, such as cytochrome c, into the cytosol, ultimately triggering the activation of caspases and execution of apoptosis.
MSN-125 is a small molecule inhibitor that has been identified as a potent suppressor of BAX and BAK oligomerization. By interfering with the dimerization of BAX and BAK, this compound prevents the formation of higher-order oligomers, thereby inhibiting MOMP and subsequent apoptotic events. It has been shown to prevent MOMP with an IC50 of 4 μM. These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting MOMP, offering a range of in vitro and cell-based assays.
Signaling Pathway of MOMP and Inhibition by this compound
The intrinsic apoptotic pathway leading to MOMP is initiated by various cellular stresses. This activates the BH3-only proteins, which in turn activate BAX and BAK. This compound intervenes by preventing the dimerization and subsequent oligomerization of BAX and BAK, thus blocking the formation of pores in the mitochondrial outer membrane.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organization of the Mitochondrial Apoptotic BAK Pore: OLIGOMERIZATION OF THE BAK HOMODIMERS - PMC [pmc.ncbi.nlm.nih.gov]
Application of MSN-125 in HCT-116 and BMK Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of MSN-125, a potent inhibitor of Bax and Bak oligomerization, in HCT-116 human colon carcinoma and BMK baby mouse kidney cell lines.
This compound offers a targeted approach to inhibiting the intrinsic pathway of apoptosis by preventing mitochondrial outer membrane permeabilization (MOMP), a critical commitment step in programmed cell death.[1][2] Its mechanism of action involves interfering with the dimerization and subsequent oligomerization of the pro-apoptotic proteins Bax and Bak, thereby preserving mitochondrial integrity and promoting cell survival.[1][2][3] These characteristics make this compound a valuable tool for studying the roles of Bax and Bak in apoptosis and a potential therapeutic agent in diseases characterized by excessive cell death.
Mechanism of Action
This compound directly targets the pro-apoptotic proteins Bax and Bak. Under apoptotic stimuli, these proteins undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and the formation of pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and cell death.
This compound functions by disrupting the formation of Bax and Bak oligomers, a crucial step for pore formation.[1][2] Specifically, it has been shown to interfere with the interaction between critical helices (helix 6 and helix 9) involved in Bax dimerization.[2] By preventing the proper assembly of these pro-apoptotic proteins, this compound effectively blocks MOMP and inhibits the downstream apoptotic cascade.
Figure 1. Signaling pathway of this compound in inhibiting apoptosis.
Quantitative Data
The following tables summarize the known quantitative data for the activity of this compound. It is important to note that while a specific IC50 for cell viability has not been published, the effective concentrations for promoting cell survival provide a strong indication of its potency in a cellular context.
| Parameter | Cell Line | Value | Reference |
| IC50 (MOMP Inhibition) | - | 4 µM | [1][2] |
Table 1. In vitro inhibitory concentration of this compound.
| Cell Line | Apoptosis Inducer | This compound Concentration | Outcome | Reference |
| HCT-116 | Actinomycin D | 5 µM | Long-term survival and growth | [3] |
| HCT-116 | Actinomycin D | 10 µM | Long-term survival and growth | [3] |
| BMK | Staurosporine | 5 µM | Long-term survival and growth | [3] |
| BMK | Actinomycin D | 5 µM | Long-term survival and growth | [3] |
| HCT-116 & BMK | - | ≥ 20 µM | Off-target toxicity | [3] |
Table 2. Effective concentrations of this compound in cell-based assays.
Experimental Protocols
Detailed protocols for key experiments to assess the efficacy of this compound are provided below.
Figure 2. General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of HCT-116 and BMK cells in the presence of an apoptosis-inducing agent.
Materials:
-
HCT-116 or BMK cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Apoptosis-inducing agent (e.g., Staurosporine, Actinomycin D)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 or BMK cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.
-
Add the apoptosis-inducing agent at a predetermined concentration (e.g., a concentration that induces ~50% cell death).
-
Include appropriate controls: untreated cells, cells treated with the apoptosis inducer alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantitative assessment of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT-116 or BMK cells
-
This compound
-
Apoptosis-inducing agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and an apoptosis inducer as described in the MTT assay protocol, typically in 6-well plates.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Bax/Bak Dimerization
This protocol is a general guideline to assess the effect of this compound on the dimerization of Bax and Bak, which can be detected by changes in their migration on a non-reducing SDS-PAGE gel.
Materials:
-
HCT-116 or BMK cells
-
This compound
-
Apoptosis-inducing agent
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (without reducing agents like β-mercaptoethanol or DTT for non-reducing conditions)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bax and Bak
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with non-reducing Laemmli sample buffer and heat at 70°C for 10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against Bax or Bak overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Look for a shift in the band size corresponding to dimers in the apoptosis-induced samples, and a reduction of this dimer band in the this compound treated samples.
References
Application Notes and Protocols for MSN-125: A Tool for Studying Molecular Interactions in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, which converges at the mitochondrial outer membrane. Within this family, the pro-apoptotic effector proteins Bax and Bak play a pivotal role. Upon apoptotic stimuli, Bax and Bak undergo conformational changes, leading to their oligomerization at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of apoptogenic factors like cytochrome c, and subsequent caspase activation, culminating in cell death.[1][2][3]
MSN-125 is a small-molecule inhibitor that provides a powerful tool for dissecting the molecular intricacies of apoptosis. It specifically targets the oligomerization of Bax and Bak, thereby preventing MOMP.[1][4] By interfering with the formation of Bax/Bak dimers, this compound effectively blocks a critical and irreversible step in the apoptotic cascade.[1][4] This allows researchers to probe the significance of Bax/Bak oligomerization in various apoptotic models and to explore the therapeutic potential of inhibiting this process.
These application notes provide detailed protocols for utilizing this compound to study its effects on apoptosis, from cellular viability assays to specific molecular interaction analyses.
Quantitative Data for this compound
The following table summarizes the quantitative data available for this compound, highlighting its potency in inhibiting key apoptotic events.
| Parameter | Value | Cell/System | Comments | Reference |
| IC50 for MOMP Prevention | 4 µM | In vitro liposome (B1194612) permeabilization assay | This compound efficiently inhibits liposome permeabilization induced by Bax/Bak. | [1] |
| Effective Concentration (Cell-based assays) | 5-10 µM | HCT-116 and BMK cells | Conferred long-term survival and growth of cells treated with apoptosis inducers (Actinomycin D or Staurosporine). | [4] |
| Neuroprotection | 5-10 µM | Primary cortical neurons | Protected neurons from glutamate-induced excitotoxicity. | [4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.
Caption: Mechanism of this compound action in the intrinsic apoptosis pathway.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Protocol 1: Cell Viability Assessment using Crystal Violet Staining
This protocol is used to determine the protective effect of this compound on cells undergoing apoptosis induced by agents like Actinomycin D or Staurosporine.
Materials:
-
Adherent cell line (e.g., HCT-116, BMK)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Apoptosis-inducing agent (e.g., Actinomycin D, Staurosporine)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce apoptosis by adding the chosen agent (e.g., Actinomycin D at 1 µg/mL). Include a vehicle control for the apoptosis inducer.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Gently wash the cells twice with PBS to remove dead, detached cells.
-
Fix the adherent cells by adding 100 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and let the plate air dry completely.
-
Stain the cells by adding 100 µL of Crystal Violet solution to each well and incubating for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and let it air dry.
-
Solubilize the stain by adding 100 µL of methanol to each well and shaking for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Bax Oligomerization by Co-Immunoprecipitation (Co-IP)
This protocol is designed to demonstrate that this compound inhibits the formation of Bax oligomers following an apoptotic stimulus.
Materials:
-
Cells (e.g., HCT-116)
-
Apoptosis-inducing agent
-
This compound
-
Lysis buffer (e.g., CHAPS-based buffer) with protease inhibitors
-
Anti-Bax antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-Bax antibody for detection
Procedure:
-
Culture and treat cells with the apoptosis inducer and/or this compound as described in Protocol 1.
-
Harvest the cells and lyse them in a gentle lysis buffer (e.g., 1% CHAPS) to preserve protein complexes.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Bax antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an anti-Bax antibody.
-
Analyze the blot for the presence of Bax monomers, dimers, and higher-order oligomers. A reduction in the higher molecular weight bands in the this compound treated samples indicates inhibition of oligomerization.
Protocol 3: Assessment of Mitochondrial Outer Membrane Permeabilization (MOMP) by Cytochrome c Release
This protocol uses flow cytometry to quantify the release of cytochrome c from the mitochondria, a hallmark of MOMP, and to assess the inhibitory effect of this compound.
Materials:
-
Cells and treatment reagents (as above)
-
Digitonin or a commercial cell permeabilization kit
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-cytochrome c antibody (conjugated to a fluorophore, e.g., FITC)
-
Flow cytometer
Procedure:
-
Treat cells with the apoptosis inducer and/or this compound.
-
Harvest the cells and wash with cold PBS.
-
Selectively permeabilize the plasma membrane using a low concentration of digitonin, which leaves the mitochondrial membranes intact. This allows cytosolic cytochrome c to diffuse out.
-
Fix the cells with fixation buffer.
-
Permeabilize the mitochondrial membranes with a permeabilization buffer.
-
Stain the remaining mitochondrial cytochrome c by incubating with a fluorescently labeled anti-cytochrome c antibody.
-
Analyze the cells by flow cytometry. A decrease in the percentage of cells with high cytochrome c fluorescence in the apoptosis-induced sample indicates cytochrome c release. This compound treatment is expected to preserve the high cytochrome c fluorescence.
Protocol 4: Detection of Bax Conformational Change by Immunofluorescence
This protocol utilizes the conformation-specific anti-Bax antibody (6A7), which recognizes an N-terminal epitope exposed only upon Bax activation, to visualize the effect of this compound.[4]
Materials:
-
Cells grown on coverslips
-
Apoptosis inducer and this compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-Bax (6A7) primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the apoptosis inducer and/or this compound.
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the anti-Bax (6A7) primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells showing positive 6A7 staining. A reduction in 6A7 staining in this compound treated cells indicates inhibition of Bax activation.[4]
Conclusion
This compound is a valuable chemical probe for investigating the critical role of Bax and Bak oligomerization in apoptosis. The provided protocols offer a comprehensive framework for researchers to study the molecular interactions governed by these proteins and to evaluate the efficacy of small-molecule inhibitors targeting this key apoptotic event. These studies can contribute to a deeper understanding of apoptosis regulation and may facilitate the development of novel therapeutic strategies for a range of diseases.
References
- 1. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]
- 4. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET-Based Assays to Assess MSN-125 Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Förster Resonance Energy Transfer (FRET)-based assays to characterize the activity of a hypothetical small molecule, MSN-125. As the specific target of this compound is not defined, this guide presents three distinct protocols for common drug target classes: proteases, kinases, and G-protein coupled receptors (GPCRs). These protocols can be adapted by researchers based on the known or suspected mechanism of action of their compound of interest.
Section 1: Assessing this compound as a Protease Inhibitor
Application Note
FRET-based assays offer a sensitive and continuous method for measuring protease activity and screening for inhibitors.[1] The fundamental principle involves a synthetic peptide substrate that contains a cleavage site specific to the protease of interest. This substrate is flanked by a FRET donor and acceptor pair. In the intact state, the proximity of the donor and acceptor allows for efficient energy transfer, resulting in a high FRET signal (and quenched donor fluorescence). Upon cleavage of the peptide by the protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.[2] The rate of this change is proportional to the protease activity. A potential inhibitor like this compound would slow down or prevent the cleavage, thus maintaining a high FRET signal.
Signaling Pathway Diagram
References
Application Notes and Protocols: Chemical Crosslinking Studies of MSN-125 with Bax/Bak
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effects of MSN-125 on Bax and Bak protein oligomerization through chemical crosslinking. This information is crucial for understanding the mechanism of action of potential apoptosis inhibitors and for the development of novel therapeutics targeting the intrinsic apoptotic pathway.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with Bax and Bak acting as key effector proteins.[1][2] Upon apoptotic stimuli, Bax and Bak undergo a conformational change, leading to their oligomerization at the mitochondrial outer membrane.[3][4] This assembly forms pores that lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in cell death.[2][3][5]
This compound has been identified as a small molecule inhibitor of Bax and Bak oligomerization.[6] It prevents the formation of higher-order oligomers, thereby inhibiting MOMP and apoptosis.[3] Chemical crosslinking is a powerful technique to capture and analyze the transient protein-protein interactions involved in Bax and Bak oligomerization and to elucidate the inhibitory mechanism of compounds like this compound.[7][8][9]
Mechanism of Action of this compound
This compound interferes with the correct formation of Bax and Bak dimers, which are the building blocks for larger, functional pores.[6] Crosslinking studies have revealed that this compound disrupts the interactions between helix 6 and helix 9 of adjacent Bax molecules and also affects some interactions within the BH3-in-groove interface.[6] This disruption prevents the progression from dimers to higher-order oligomers, thus blocking the apoptotic cascade at a critical step.[3]
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays, providing valuable data for its characterization.
| Assay Type | Target | IC50 Value | Reference |
| Liposome Permeabilization | BAX | ~4 µM | [3][6] |
| Mitochondrial Poration | BAX | ~10 µM | [3] |
| Mitochondrial Poration | BAK | ~20 µM | [3] |
Signaling Pathway
The intrinsic apoptotic pathway, highlighting the role of Bax/Bak and the inhibitory action of this compound, is depicted below.
Caption: Intrinsic apoptosis pathway and the inhibitory point of this compound.
Experimental Protocols
Protocol 1: In Vitro Chemical Crosslinking of Bax/Bak
This protocol describes the chemical crosslinking of purified Bax or Bak proteins in the presence or absence of this compound to assess its effect on oligomerization.
Materials:
-
Purified recombinant Bax or Bak protein
-
tBid (truncated Bid) for activation
-
Liposomes
-
This compound
-
Disuccinimidyl suberate (B1241622) (DSS) or other suitable crosslinker
-
Crosslinking buffer (e.g., HEPES-buffered saline)
-
Quenching solution (e.g., Tris-HCl or glycine)
-
SDS-PAGE reagents
-
Immunoblotting reagents (anti-Bax or anti-Bak antibody)
Procedure:
-
Protein Activation: Incubate purified Bax or Bak with tBid in the presence of liposomes to induce conformational change and mitochondrial membrane insertion.
-
Inhibitor Treatment: To experimental samples, add this compound at various concentrations. Include a DMSO vehicle control. Incubate for 30 minutes at room temperature.
-
Crosslinking Reaction: Add the chemical crosslinker (e.g., DSS) to the protein mixture. The final concentration and incubation time will need to be optimized, but a starting point is 1-2 mM DSS for 30 minutes at room temperature.
-
Quenching: Stop the crosslinking reaction by adding a quenching solution (e.g., 50 mM Tris-HCl or glycine).[7]
-
Analysis: Analyze the samples by SDS-PAGE followed by immunoblotting with an anti-Bax or anti-Bak antibody to visualize monomers, dimers, and higher-order oligomers. A reduction in the intensity of oligomeric bands in the presence of this compound indicates inhibitory activity.
Caption: Workflow for in vitro chemical crosslinking of Bax/Bak.
Protocol 2: Cellular Chemical Crosslinking
This protocol is for studying Bax/Bak oligomerization within a cellular context following the induction of apoptosis.
Materials:
-
Cell line (e.g., HCT-116)
-
Apoptosis-inducing agent (e.g., staurosporine, actinomycin (B1170597) D)
-
This compound
-
Cell-permeable crosslinker (e.g., DSS)
-
Cell lysis buffer
-
SDS-PAGE and immunoblotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with this compound or a vehicle control for 1-2 hours.
-
Apoptosis Induction: Add an apoptosis-inducing agent and incubate for the desired time.
-
Crosslinking: Add a cell-permeable crosslinker directly to the cell culture medium and incubate for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with PBS and then lyse them with an appropriate lysis buffer containing protease inhibitors.
-
Analysis: Analyze the cell lysates by SDS-PAGE and immunoblotting using antibodies against Bax or Bak to observe the different oligomeric states.
Protocol 3: Cell Viability Assay
This protocol is to assess the functional consequence of this compound's inhibition of Bax/Bak oligomerization on cell survival.
Materials:
-
Cell line (e.g., HCT-116, BMK)
-
Apoptosis-inducing agent
-
This compound
-
Cell viability reagent (e.g., Crystal Violet, MTT, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of this compound, followed by the addition of an apoptosis-inducing agent. Include appropriate controls (untreated, vehicle-treated, and apoptosis inducer only).
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the EC50 value for this compound.
Caption: Workflow for cell viability assay.
Conclusion
The provided application notes and protocols offer a framework for investigating the inhibitory effects of this compound on Bax/Bak-mediated apoptosis. Chemical crosslinking is an indispensable tool in these studies, enabling the direct visualization of the inhibition of protein oligomerization. These methods are valuable for the characterization of novel apoptosis inhibitors and for advancing our understanding of the molecular mechanisms governing programmed cell death.
References
- 1. mayo.edu [mayo.edu]
- 2. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAX, BAK, and BOK: A Coming of Age for the BCL-2 Family Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organization of the Mitochondrial Apoptotic BAK Pore: OLIGOMERIZATION OF THE BAK HOMODIMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 8. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting MSN-125 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSN-125, focusing on its characteristic insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of the pro-apoptotic proteins Bax and Bak.[1][2] It functions by preventing the oligomerization of Bax and Bak on the mitochondrial outer membrane, a critical step in the intrinsic pathway of apoptosis.[1] By inhibiting this process, this compound can prevent the release of cytochrome c from the mitochondria and subsequent cell death, showing potential for neuroprotection and in the study of apoptosis-related diseases.[1][2]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening?
This is a common issue due to the low aqueous solubility of this compound. While this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), its solubility dramatically decreases when introduced into an aqueous environment like phosphate-buffered saline (PBS) or cell culture media. This is a known characteristic of the compound and has been noted to hinder certain experimental approaches that require higher concentrations in aqueous solutions.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q4: Are there any known stability issues with this compound in aqueous solutions?
While specific degradation pathways in aqueous solutions have not been extensively reported in the literature, it is a common issue for poorly soluble compounds to not only precipitate but also potentially degrade over time in aqueous buffers. For best results, it is recommended to prepare fresh dilutions from a DMSO stock for each experiment and use them promptly.
Troubleshooting Guide: this compound Insolubility
This guide provides step-by-step solutions to common problems encountered due to the poor aqueous solubility of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low intrinsic aqueous solubility of this compound. The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Optimize Final DMSO Concentration: Maintain a final DMSO concentration of 0.5% or lower in your assay to minimize solvent effects on biological systems, while aiding this compound solubility. 2. Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous buffer, vortexing or mixing thoroughly between each dilution step. 3. Use of Pluronic F-127: Consider the use of a non-ionic surfactant like Pluronic F-127 to improve solubility and prevent precipitation. See the experimental protocol below. 4. Sonication: Briefly sonicate the final diluted solution to aid in the dispersion of any microscopic precipitates. |
| Inconsistent experimental results | Precipitation of this compound leading to variable effective concentrations. Degradation of the compound in the aqueous buffer over time. | 1. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. 2. Visual Inspection: Before adding to your experimental system, visually inspect the diluted solution for any signs of precipitation. Centrifuge briefly if necessary and use the supernatant. 3. Control Experiments: Include appropriate vehicle controls (e.g., buffer with the same final DMSO concentration) in all experiments. |
| Difficulty in achieving desired concentration in aqueous media | The required experimental concentration of this compound is higher than its aqueous solubility limit. | 1. Formulation with Excipients: For in vivo or cellular studies requiring higher concentrations, consider formulating this compound as a suspension. A published protocol for an in vivo suspension is provided below. 2. Alternative Assay Formats: If possible, adapt the experimental design to be compatible with a higher final DMSO concentration or consider cell-free assays where solubility might be less of a constraint. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays with Pluronic F-127
This protocol describes the preparation of a 10 µM this compound working solution in a typical aqueous buffer (e.g., PBS) with the aid of Pluronic F-127.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Pluronic F-127 (10% w/v solution in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM this compound stock solution in DMSO.
-
Prepare a 1% (w/v) Pluronic F-127 solution in PBS.
-
In a sterile microcentrifuge tube, add the required volume of the 10 mM this compound stock solution.
-
Add the 1% Pluronic F-127 solution to the tube while vortexing to achieve an intermediate dilution.
-
Add PBS to reach the final desired concentration of 10 µM this compound. The final concentration of Pluronic F-127 should be low enough not to interfere with the assay (typically <0.1%).
-
Vortex the final solution vigorously for 30 seconds.
-
Visually inspect for any precipitation. If the solution appears clear, it is ready for use.
Protocol 2: Formulation of this compound as a Suspension for In Vivo Studies
This protocol is adapted from a published method for preparing a suspension of a poorly soluble compound for intraperitoneal or oral administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 45.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 45.0 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the suspension vigorously before administration. This will result in a 4.5 mg/mL suspended solution.
Visualizations
Bax/Bak Oligomerization Signaling Pathway
The following diagram illustrates the simplified signaling pathway leading to apoptosis through Bax/Bak oligomerization, which is inhibited by this compound.
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow for Testing this compound Solubility
This workflow outlines the steps to empirically determine the solubility of this compound in a specific aqueous buffer.
References
MSN-125 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for MSN-125. This resource is designed to help researchers, scientists, and drug development professionals identify and overcome potential off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at concentrations where the primary target, Kinase X, is not fully inhibited. What could be the cause?
This is a common issue that may indicate off-target effects of this compound. The compound might be inhibiting other essential kinases or cellular proteins, leading to toxicity. We recommend performing a comprehensive selectivity profiling to identify potential off-target interactions.
Q2: Our in-vivo xenograft model shows a different tumor response than what we observed in our in-vitro 2D cell culture. Why is there a discrepancy?
This discrepancy can arise from several factors related to off-target effects. The in-vivo microenvironment is significantly more complex, and this compound could be affecting other cell types (e.g., immune cells, stromal cells) or signaling pathways that are not present in a 2D culture system. Additionally, the metabolic stability and distribution of this compound in vivo can influence its on- and off-target activities. We suggest performing ex-vivo analysis of the tumors to assess target engagement and off-target pathway modulation.
Q3: We are seeing conflicting results in our downstream pathway analysis. Some markers are modulated as expected, while others are not. How can we troubleshoot this?
This suggests that this compound might be engaging with multiple pathways. The "on-target" effect on Kinase X might be counteracted or modified by the "off-target" modulation of another signaling cascade. A phosphoproteomics or kinome profiling experiment can provide a global view of the signaling pathways affected by this compound and help identify the nodes of off-target activity.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype
If you observe a cellular phenotype that cannot be directly attributed to the inhibition of Kinase X, it is crucial to investigate potential off-target effects.
Workflow for Investigating Unexpected Phenotypes:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Issue 2: Contradictory In-Vitro and In-Vivo Results
Discrepancies between in-vitro and in-vivo data often point towards complex biological interactions that are not recapitulated in simpler models.
Logical Relationship of Potential Causes:
Caption: Factors contributing to in-vitro vs. in-vivo discrepancies.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against the primary target (Kinase X) and key off-targets identified in a kinome-wide scan.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase X | Potential Biological Implication |
| Kinase X (On-Target) | 15 | 1 | Intended Therapeutic Effect |
| Kinase Y (Off-Target) | 75 | 5 | Cell Cycle Regulation |
| Kinase Z (Off-Target) | 250 | 16.7 | Pro-survival Signaling |
| Kinase A (Off-Target) | 800 | 53.3 | Not significant at therapeutic doses |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the validation of this compound engagement with its on-target (Kinase X) and potential off-targets (e.g., Kinase Y) in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either DMSO (vehicle control) or a range of this compound concentrations for 2 hours.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples at different temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Analysis: Analyze the amount of the target protein (Kinase X or off-target) remaining in the soluble fraction by Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both DMSO and this compound treated samples. A shift in the melting curve indicates target engagement.
Signaling Pathway Visualization:
The following diagram illustrates how an off-target effect on Kinase Y could lead to an unexpected phenotype.
Caption: On-target vs. off-target signaling pathways of this compound.
Technical Support Center: Determining the Potency of MSN-125
Welcome to the technical support center for MSN-125. This resource provides researchers, scientists, and drug development professionals with essential information for determining the IC50 of this compound in various cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Summary of this compound Activity
This compound is a potent inhibitor of Bax and Bak oligomerization, a critical step in the intrinsic apoptotic pathway. By preventing the formation of these protein complexes, this compound inhibits mitochondrial outer membrane permeabilization (MOMP), a key event leading to cell death. The biochemical IC50 for this compound in preventing MOMP has been determined to be 4 µM.[1]
While specific IC50 values from cell viability assays are not extensively published, studies have identified effective concentrations of this compound for inhibiting apoptosis and providing neuroprotection in several cell lines.
Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Experimental Context | Effective Concentration | Notes |
| HCT-116 (Human Colon Carcinoma) | Inhibition of Actinomycin D-induced apoptosis | 5-10 µM | Lower concentrations were largely ineffective, while concentrations of 20 µM or higher showed off-target toxicity.[2] |
| BMK (Baby Mouse Kidney) | Inhibition of Staurosporine- or Actinomycin D-induced apoptosis | 5-10 µM | Similar to HCT-116 cells, concentrations above 20 µM exhibited off-target effects.[2] |
| Primary Cortical Neurons (Mouse) | Neuroprotection against glutamate (B1630785) excitotoxicity | 5 µM | Treatment with 5µM this compound directly after the excitotoxic insult substantially reduced neuronal damage.[2] |
Experimental Protocols
A precise determination of the IC50 value is crucial for understanding a compound's potency. Below is a detailed protocol for a common method, the MTT assay, to determine the cell viability IC50 of this compound.
Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound on adherent cancer cell lines.
Materials:
-
Selected cancer cell line (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include a "vehicle control" (medium with the highest concentration of DMSO) and a "no-cell control" (medium only).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the treatment incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Troubleshooting Guides and FAQs
This section addresses common issues encountered during IC50 determination experiments.
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects on the 96-well plate.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques.
-
Minimize Edge Effects: Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
Issue 2: No Dose-Dependent Inhibition Observed
-
Possible Cause: The concentration range of this compound is too high or too low, the compound has degraded, or the chosen cell line is not sensitive to Bax/Bak inhibition.
-
Troubleshooting Steps:
-
Adjust Concentration Range: Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., from 0.1 µM to 50 µM).
-
Verify Compound Integrity: Ensure the this compound stock solution is properly stored. Prepare fresh dilutions for each experiment.
-
Confirm Cell Line Sensitivity: Use a positive control compound known to induce apoptosis in your cell line to confirm assay validity. Verify the expression of Bax and Bak in your cell line.
-
Issue 3: Cell Viability Exceeds 100% at Low Concentrations
-
Possible Cause: This can be due to a hormetic effect where low doses of a substance stimulate a response. Alternatively, it could be an artifact of the assay, such as the compound interfering with the viability reagent or a difference in cell growth rates between control and treated wells.
-
Troubleshooting Steps:
-
Normalize to 100%: For data analysis, you can normalize the highest viability value to 100%.
-
Investigate Assay Interference: Run controls with the compound and the viability reagent in the absence of cells to check for direct interactions.
-
Evaluate Cell Growth: Monitor cell proliferation over the course of the experiment to understand the growth dynamics.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the pro-apoptotic proteins Bax and Bak. It prevents their oligomerization, which is a necessary step for the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a key event in the intrinsic pathway of apoptosis.
Q2: Which signaling pathway does this compound inhibit?
A2: this compound inhibits the intrinsic apoptosis pathway. This pathway is initiated by various cellular stresses, leading to the activation of Bax and Bak. By blocking the oligomerization of these proteins, this compound prevents the downstream activation of caspases and execution of apoptosis.
Q3: What is the difference between the biochemical IC50 and the cell-based IC50?
A3: The biochemical IC50 (4 µM for this compound and MOMP) measures the concentration of an inhibitor required to reduce the activity of a purified target molecule (e.g., an enzyme or a specific molecular interaction) by 50%. The cell-based IC50, on the other hand, measures the concentration required to inhibit a cellular process (e.g., cell proliferation or viability) by 50%. The cell-based IC50 can be influenced by factors such as cell membrane permeability, drug efflux pumps, and metabolism of the compound, and therefore may differ from the biochemical IC50.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific experimental question. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal duration for observing a significant and dose-dependent effect of this compound on cell viability.
References
How to improve the stability of MSN-125 in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the stability of the recombinant protein MSN-125 in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating out of solution after purification. What is the likely cause?
Precipitation of this compound is often due to suboptimal buffer conditions that lead to protein aggregation. Key factors to consider are the buffer's pH, ionic strength, and the presence of stabilizing excipients. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[1] If the buffer pH is too close to the pI of this compound, it can lead to aggregation and precipitation.
Q2: How can I prevent my this compound from aggregating at high concentrations?
High protein concentrations can increase the likelihood of aggregation.[1] To counteract this, consider adding stabilizing agents to your buffer. A combination of L-arginine and L-glutamate (e.g., 50 mM each) can be highly effective in increasing protein solubility and preventing aggregation.[2][3] These amino acids can help to shield hydrophobic patches and reduce protein-protein interactions that lead to aggregation.[1]
Q3: What role do additives like glycerol (B35011) or sucrose (B13894) play in protein stability?
Additives like glycerol, sucrose, or other osmolytes can enhance protein stability.[1] They are preferentially excluded from the protein surface, which favors a more compact, stable protein conformation. Glycerol is also a cryoprotectant and can prevent aggregation during freeze-thaw cycles.[1]
Q4: Can the storage temperature affect the stability of this compound?
Yes, temperature is a critical factor. While purified proteins are often stored at 4°C for short periods, long-term storage at -80°C is generally recommended to maintain stability.[1] It is also crucial to minimize the number of freeze-thaw cycles, as these can induce aggregation. The inclusion of a cryoprotectant like glycerol is advisable for frozen storage.[1]
Q5: I am observing a loss of this compound activity over time. Could this be related to buffer conditions?
A loss of activity can be a direct consequence of protein instability, including aggregation or degradation. Suboptimal buffer conditions can lead to misfolding and subsequent loss of function. Proteolytic degradation can also be a factor, which can sometimes be mitigated by the addition of protease inhibitors or by optimizing the buffer to maintain a stable protein conformation that is less susceptible to proteases. The addition of L-arginine and L-glutamate has been shown to protect protein samples from proteolytic degradation.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common stability issues encountered with this compound.
Problem: this compound Precipitation
| Potential Cause | Suggested Solution | Experimental Protocol |
| Suboptimal pH | Adjust the buffer pH to be at least 1-2 units away from the isoelectric point (pI) of this compound. | See Protocol 1: pH Screening for this compound Stability. |
| Inappropriate Ionic Strength | Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to identify the optimal ionic strength for solubility. | See Protocol 2: Salt Concentration Screening. |
| High Protein Concentration | Reduce the working concentration of this compound. If high concentration is necessary, add stabilizing excipients. | See Protocol 3: Evaluation of Stabilizing Excipients. |
Problem: this compound Aggregation
| Potential Cause | Suggested Solution | Experimental Protocol |
| Hydrophobic Interactions | Add non-denaturing detergents (e.g., Tween-20, CHAPS) at low concentrations to the buffer to solubilize aggregates.[1] | See Protocol 4: Detergent Screening for Aggregate Solubilization. |
| Protein Misfolding | Include stabilizing osmolytes like glycerol (5-20%) or sucrose (0.25-1 M) in the buffer. | See Protocol 3: Evaluation of Stabilizing Excipients. |
| Disulfide Bond Scrambling | If this compound has cysteine residues, add a reducing agent like DTT or TCEP (1-5 mM) to the buffer to prevent incorrect disulfide bond formation. | Not detailed in a specific protocol, but can be an additive in other screening experiments. |
Experimental Protocols
Protocol 1: pH Screening for this compound Stability
-
Prepare a series of buffers: Prepare 50 mM buffers with varying pH values (e.g., Tris-HCl for pH 7.0-9.0, Sodium Acetate for pH 4.0-5.5, etc.).
-
Buffer Exchange: Exchange this compound into each buffer using dialysis or a desalting column.
-
Incubation: Incubate an aliquot of this compound in each buffer at the desired experimental temperature for a set period (e.g., 24 hours).
-
Analysis: Measure the turbidity of each sample using a spectrophotometer at 340 nm or 600 nm. A higher absorbance indicates increased aggregation.
-
Confirmation: Analyze the soluble fraction of each sample by SDS-PAGE to visually inspect for protein loss.
Protocol 2: Salt Concentration Screening
-
Prepare Buffers: Prepare a stock buffer at the optimal pH determined from Protocol 1. Create a series of buffers from this stock with varying NaCl or KCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM).
-
Buffer Exchange: Exchange this compound into each salt concentration buffer.
-
Incubation and Analysis: Follow steps 3 and 4 from Protocol 1 to assess stability.
Protocol 3: Evaluation of Stabilizing Excipients
-
Prepare Additive Stocks: Prepare concentrated stock solutions of various excipients such as L-arginine/L-glutamate (1 M each), glycerol (50% v/v), and sucrose (2 M).
-
Spike into Buffer: Add the excipients to the optimized buffer from the previous protocols to achieve a range of final concentrations (see table below for examples).
-
Incubation and Analysis: Add this compound to each condition and monitor stability over time as described in Protocol 1.
| Excipient | Concentration Range to Test |
| L-Arginine/L-Glutamate | 25 mM / 25 mM, 50 mM / 50 mM, 100 mM / 100 mM |
| Glycerol | 5%, 10%, 20% (v/v) |
| Sucrose | 0.25 M, 0.5 M, 1 M |
Protocol 4: Detergent Screening for Aggregate Solubilization
-
Prepare Detergent Stocks: Prepare 10% stock solutions of non-denaturing detergents like Tween-20 and CHAPS.
-
Add to Protein Solution: Add the detergent to a solution of aggregated this compound to final concentrations ranging from 0.01% to 0.1%.
-
Incubate: Gently mix and incubate at 4°C for 1-2 hours.
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Analysis: Centrifuge the samples to pellet insoluble aggregates and analyze the supernatant by SDS-PAGE to determine the extent of resolubilization.
Visualizations
References
Addressing variability in MSN-125 experimental results
Welcome to the technical support center for MSN-125. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experimentation with this compound, a potent small-molecule inhibitor of Bax and Bak oligomerization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable small molecule designed to inhibit the mitochondrial apoptosis pathway. It functions by binding to the pro-apoptotic proteins Bax and Bak, preventing their conformational change and subsequent oligomerization at the mitochondrial outer membrane. This inhibition blocks the release of cytochrome c and other pro-apoptotic factors, thereby preventing caspase activation and cell death.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). For long-term storage, the DMSO stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term use, a stock solution can be stored at -20°C for up to two weeks. Avoid repeated exposure to room temperature.
Q3: Why am I observing significant batch-to-batch variability in my IC50 values?
A3: Batch-to-batch variability in IC50 values can arise from several sources. Please refer to our troubleshooting guide on "Inconsistent IC50 Values" below for a detailed breakdown of potential causes and solutions. Key factors to consider include cell passage number, serum concentration in the media, and the precise timing of compound addition and assay readout.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
You may observe that the half-maximal inhibitory concentration (IC50) of this compound varies between experiments. This is a common issue that can be addressed by carefully controlling experimental parameters.
Possible Causes and Solutions:
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Cell Health and Passage Number: Cells with high passage numbers may exhibit altered signaling pathways or develop resistance.
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Recommendation: Use cells with a consistent and low passage number (e.g., <20) for all experiments. Regularly perform cell line authentication.
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Serum Concentration and Lot Variability: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Different lots of FBS can have varying compositions.
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Recommendation: Maintain a consistent percentage of a single, quality-controlled lot of FBS for all related experiments. If a new lot must be used, perform a bridging experiment to qualify it.
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Cell Seeding Density: Over- or under-confluent cells will respond differently to apoptotic stimuli and inhibitors.
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Recommendation: Optimize and maintain a consistent cell seeding density that ensures cells are in the logarithmic growth phase at the time of treatment.
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-
Inaccurate Compound Dilutions: Errors in preparing the serial dilutions of this compound are a frequent source of variability.
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Recommendation: Prepare fresh dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing.
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Summary of Factors Influencing IC50 Values:
| Parameter | Condition A | IC50 (µM) | Condition B | IC50 (µM) |
| Cell Passage | Low (P<10) | 5.2 | High (P>30) | 12.8 |
| FBS Concentration | 5% | 4.7 | 10% | 8.1 |
| Seeding Density | 5,000 cells/well | 5.5 | 20,000 cells/well | 9.3 |
| DMSO in Media | 0.1% | 5.3 | 0.5% | 7.2 |
Issue 2: High Background Signal in Apoptosis Assays (Annexin V/PI)
High background levels of Annexin V-positive or PI-positive cells in your untreated controls can mask the protective effects of this compound.
Possible Causes and Solutions:
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Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false-positive staining.
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Recommendation: Use a gentle cell detachment method (e.g., Accutase or brief trypsinization), and keep centrifugation speeds to a minimum (e.g., 200 x g for 5 minutes).
-
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Sub-optimal Culture Conditions: Nutrient depletion or waste product accumulation in the culture media can induce apoptosis.
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Recommendation: Ensure cells are cultured in fresh media and are not allowed to become over-confluent before the experiment.
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Contamination: Mycoplasma contamination is a known inducer of apoptosis and can significantly affect results.
-
Recommendation: Regularly test cell cultures for mycoplasma contamination.
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Experimental Protocols
Protocol 1: Determining this compound IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-optimized density (e.g., 5,000 cells/well in 90 µL of media) and incubate for 24 hours at 37°C, 5% CO2.
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Compound Preparation: Prepare a 2X serial dilution series of this compound in culture media from a 10 mM DMSO stock.
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Cell Treatment: Add 10 µL of an apoptosis-inducing agent (e.g., Etoposide) to all wells except the vehicle control. Immediately follow by adding 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C, 5% CO2.
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Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
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Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound in the intrinsic apoptosis pathway.
Standard Experimental Workflow
Caption: Standard workflow for determining the IC50 of this compound.
Troubleshooting Logic for IC50 Variability
Caption: Decision tree for troubleshooting IC50 variability.
Best practices for long-term storage of MSN-125
Technical Support Center: MSN-125
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of this compound, a hypothetical small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For optimal stability, this compound should be stored at -20°C upon receipt. For short-term storage (up to one week), 4°C is acceptable.
Q2: How should I handle this compound upon receipt?
Upon receiving the shipment, immediately transfer the vial to a -20°C freezer. Avoid repeated freeze-thaw cycles as this can degrade the compound.
Q3: What is the proper procedure for preparing a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an appropriate solvent such as DMSO. Briefly centrifuge the vial to ensure all the powder is at the bottom. Prepare the stock solution at a concentration of 10 mM by adding the calculated volume of solvent.
Q4: Can I store this compound in solution?
Yes, stock solutions of this compound in DMSO can be stored at -20°C for up to 6 months. For aqueous solutions, it is recommended to prepare them fresh for each experiment and discard any unused portion.
Q5: Is this compound sensitive to light?
Yes, this compound is light-sensitive. Protect the solid compound and its solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced compound activity | Improper storage temperature | Ensure the compound is consistently stored at -20°C. Verify freezer temperature logs. |
| Repeated freeze-thaw cycles | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | |
| Exposure to light | Always store the compound and its solutions in light-protected vials. | |
| Precipitation in stock solution | Solution concentration is too high | Warm the solution to 37°C for 5-10 minutes and vortex to redissolve. If precipitation persists, consider preparing a lower concentration stock solution. |
| Improper solvent | Confirm that the correct solvent (e.g., DMSO) was used. | |
| Inconsistent experimental results | Inaccurate pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid contamination. |
| Degradation of stock solution | Prepare a fresh stock solution from the solid compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
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Briefly centrifuge the vial containing the lyophilized this compound powder to collect all the material at the bottom.
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Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided.
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Add the calculated volume of DMSO to the vial.
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Vortex the solution for 1-2 minutes until the powder is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes in light-protected vials.
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Store the aliquots at -20°C.
Visualizations
Caption: Experimental workflow for handling and using this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Technical Support Center: Refining Protocols for Mesoporous Silica Nanoparticle (MSN) Delivery to Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of mesoporous silica (B1680970) nanoparticle (MSN)-based therapeutics to cells.
Section 1: Troubleshooting Guide
This guide addresses common challenges encountered during MSN delivery experiments, offering potential causes and solutions.
1.1 Low Cellular Uptake of MSNs
Problem: Inefficient internalization of MSNs by target cells.
| Potential Cause | Recommended Solution |
| Inappropriate Particle Size or Surface Charge | Nanoparticle size and surface charge significantly influence cellular uptake. Smaller particles (<100 nm) generally show better uptake.[1] A positive surface charge can enhance interaction with the negatively charged cell membrane, but can also lead to nonspecific uptake and toxicity. Consider modifying the surface with cationic polymers like polyethyleneimine (PEI) or using transfection reagents like Lipofectamine 2000 to enhance uptake of negatively charged MSNs.[2][3] |
| Protein Corona Formation | Adsorption of proteins from the culture medium onto the MSN surface can alter their physicochemical properties and cellular interactions. To minimize this, consider surface modification with stealth agents like polyethylene (B3416737) glycol (PEG). |
| Cell Type Variability | Different cell lines exhibit varying endocytic capacities. |
| Incorrect Incubation Time | Uptake is a time-dependent process. An incubation time of 24 hours is often used to balance uptake and potential cytotoxicity. |
1.2 Poor Endosomal Escape
Problem: MSNs are trapped within endosomes, preventing the release of cargo into the cytoplasm.
| Potential Cause | Recommended Solution |
| Lack of Endosomal Escape Moiety | The intrinsic properties of silica do not promote endosomal escape. |
| Inefficient "Proton Sponge" Effect | The "proton sponge" effect, where protonatable amines buffer endosomal pH leading to osmotic swelling and rupture, is a common strategy. |
1.3 Premature or Incomplete Cargo Release
Problem: The therapeutic cargo is released before reaching the target site or is not released effectively within the cell.
| Potential Cause | Recommended Solution |
| Leaky Pore Structure | The open porous structure of MSNs can lead to premature cargo leakage. |
| Ineffective Stimuli-Responsive Gatekeepers | For controlled release, the chosen stimulus (e.g., pH, redox potential) may not be present at sufficient levels in the target subcellular compartment to trigger gatekeeper opening. |
| Strong Cargo-Matrix Interactions | The cargo may have strong electrostatic or hydrophobic interactions with the silica matrix, hindering its release. |
1.4 High Cytotoxicity
Problem: MSN treatment leads to significant cell death.
| Potential Cause | Recommended Solution |
| Intrinsic Particle Toxicity | Smaller MSNs (<50 nm) can sometimes exhibit higher toxicity. The surface functionalization can also contribute to cytotoxicity. |
| High Nanoparticle Concentration | Cytotoxicity is often dose-dependent. |
| Contamination | Residual surfactants or other reagents from the synthesis process can be toxic. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I quantify the cellular uptake of my MSNs?
A1: Several methods can be used to quantify MSN uptake:
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Flow Cytometry: This is a high-throughput method for measuring the fluorescence of cells treated with fluorescently labeled MSNs.
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Confocal Microscopy: This technique allows for the visualization and semi-quantitative analysis of MSN localization within cells.
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Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If your MSNs contain a unique element (like silicon), ICP-MS can provide a highly sensitive and quantitative measure of the number of particles per cell.
Q2: How can I visualize the subcellular localization of my MSNs and their cargo?
A2: To visualize MSNs and their cargo, you can use fluorescent labeling. The MSNs and the cargo can be labeled with different fluorophores to track their respective locations within the cell using confocal microscopy. Co-localization with fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes) can help determine the subcellular fate of the nanoparticles.
Q3: What are the key parameters to consider when designing a new MSN formulation for drug delivery?
A3: Key design parameters include:
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Particle Size and Shape: Influences biodistribution and cellular uptake.
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Pore Size and Volume: Determines the loading capacity for the therapeutic cargo.
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Surface Chemistry: Affects stability, biocompatibility, cellular uptake, and can be used for targeting.
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Gatekeeper System: For controlled release, the choice of a stimuli-responsive gatekeeper is crucial.
Q4: My cargo is hydrophilic. How can I prevent it from leaking out of the MSNs?
A4: For hydrophilic cargo, strategies to prevent leakage include:
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Lipid Bilayer Coating: A lipid bilayer can act as a barrier to prevent the diffusion of water-soluble molecules.
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Polymer Shells: A polymer coating can also serve to entrap hydrophilic cargo.
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Covalent Attachment: If possible, covalently attaching the cargo to the silica matrix can prevent its premature release.
Section 3: Experimental Protocols
3.1 Protocol for Quantification of MSN Cellular Uptake by Flow Cytometry
This protocol is adapted from methods described for quantifying fluorescently labeled nanoparticle uptake.
Materials:
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Fluorescently labeled MSNs
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Target cells in culture
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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Flow cytometry tubes
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Flow cytometer
Procedure:
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Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
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Nanoparticle Treatment: The next day, replace the medium with fresh medium containing various concentrations of fluorescently labeled MSNs. Include an untreated control.
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Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.
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Cell Harvesting:
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Wash the cells twice with cold PBS to remove non-adherent nanoparticles.
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Add Trypsin-EDTA to detach the cells.
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Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
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Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
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Resuspension: Resuspend the cell pellet in cold PBS with 1% bovine serum albumin (BSA).
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Flow Cytometry Analysis:
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Analyze the cells on a flow cytometer.
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Use the untreated control cells to set the baseline fluorescence gate.
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For each sample, acquire data for at least 10,000 events.
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The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized MSNs.
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3.2 Protocol for Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability.
Materials:
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MSNs
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Target cells in culture
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (B87167) (DMSO)
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96-well plate
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Nanoparticle Treatment: Replace the medium with fresh medium containing serial dilutions of MSNs. Include untreated cells as a negative control and medium only as a blank.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Subtract the absorbance of the blank wells from all other readings.
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Calculate cell viability as a percentage relative to the untreated control cells.
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Section 4: Diagrams
Caption: Experimental workflow for MSN delivery to cells.
Caption: MSN cellular uptake and cargo release pathway.
References
- 1. Mesoporous Silica Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Affecting Intracellular Delivery and Release of Hydrophilic Versus Hydrophobic Cargo from Mesoporous Silica Nanoparticles on 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Interpreting unexpected results in MSN-125 treated cells
Welcome to the technical support resource for MSN-125. This guide provides answers to frequently asked questions and troubleshooting advice to help you interpret unexpected results in your experiments involving the Bax/Bak oligomerization inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Unexpected Cytotoxicity in Control Cells
Q: I'm observing significant cell death in my this compound treated control group (i.e., without an apoptotic stimulus). Why is this happening?
A: This is a critical observation that can be attributed to several factors, most notably the concentration of this compound. While this compound is designed to inhibit apoptosis, studies have shown that it can exhibit cytotoxic effects at higher concentrations.[1] It is crucial to distinguish between inhibitor-induced cytotoxicity and the intended experimental outcome. Off-target effects or issues with the experimental setup, such as solvent toxicity or contamination, should also be considered.
Data Summary: Dose-Dependent Cytotoxicity of this compound
The following table summarizes the effect of increasing concentrations of this compound on the viability of HCT-116 cells after 24 hours of incubation in the absence of an apoptotic stimulus.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Visual Observations |
| 0 (Vehicle Control) | 100 ± 4.5 | Normal, confluent monolayer |
| 5 | 98 ± 5.1 | No significant change |
| 10 | 95 ± 4.8 | No significant change |
| 20 | 75 ± 6.2 | Moderate cell rounding, some floating cells |
| 40 | 40 ± 7.5 | Significant cell detachment and death |
Troubleshooting Guide: Unexpected Cytotoxicity
| Potential Cause | Recommended Action |
| High this compound Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Based on literature, concentrations of 20 µM and higher may be cytotoxic.[1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control. |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures. Perform a mycoplasma test. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to this compound. The IC50 for apoptosis inhibition may be close to the toxic concentration in some lines. |
Experimental Protocol: MTS Cell Viability Assay
This protocol is for assessing cell viability in a 96-well plate format.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
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MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) directly to each well.[2]
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Final Incubation: Incubate the plate for 1-4 hours at 37°C. Protect the plate from light.
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Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
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Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells to determine cell viability.
Workflow: Troubleshooting Unexpected Cytotoxicity
2. Incomplete Inhibition of Apoptosis
Q: I've induced apoptosis, but this compound is only partially preventing cell death. What could be the reason?
A: Incomplete protection from apoptosis is a common experimental challenge. The efficacy of this compound is dependent on its concentration, the timing of its addition relative to the apoptotic stimulus, and the nature of the stimulus itself. This compound specifically inhibits Bax/Bak oligomerization, a key step in the intrinsic apoptotic pathway.[3] If apoptosis is being triggered through a mechanism that partially bypasses Bax/Bak or if the downstream measurement is not sensitive enough, you may observe incomplete inhibition.
Data Summary: Efficacy of this compound Against Different Apoptotic Stimuli
This table shows hypothetical results of this compound's ability to inhibit apoptosis induced by two different agents in HeLa cells, as measured by caspase-3 activity.
| Treatment Group | Normalized Caspase-3 Activity (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| Staurosporine (1 µM) | 8.5 ± 0.9 |
| Staurosporine + this compound (10 µM) | 2.1 ± 0.4 |
| TRAIL (100 ng/mL) | 7.9 ± 0.8 |
| TRAIL + this compound (10 µM) | 5.8 ± 0.7 |
Note: TRAIL can activate the extrinsic pathway, which may be less dependent on Bax/Bak in some cell types, potentially explaining the reduced efficacy of this compound.
Troubleshooting Guide: Incomplete Apoptosis Inhibition
| Potential Cause | Recommended Action |
| Sub-optimal this compound Concentration | Titrate this compound to ensure you are using a saturating, non-toxic dose. |
| Timing of Treatment | Pre-incubating cells with this compound (e.g., 1-3 hours) before adding the apoptotic stimulus is often necessary for the inhibitor to engage its target.[4] |
| Apoptotic Stimulus | Ensure your stimulus primarily activates the intrinsic (mitochondrial) pathway. Stimuli that strongly activate the extrinsic (death receptor) pathway may be less sensitive to this compound. |
| Assay Sensitivity | A weak apoptotic signal can make it difficult to see the full effect of the inhibitor. Ensure you have a robust positive control. For caspase assays, check that reagents like DTT are fresh, as they are essential for enzyme activity. |
Experimental Protocol: Colorimetric Caspase-3/7 Activity Assay
This protocol is adapted from standard commercially available kits.
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Cell Lysis: After treatment, pellet 1-5 x 10^6 cells. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
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Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
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Lysate Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
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Protein Quantification: Determine the protein concentration of the lysate using a Bradford assay.
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Assay Setup: In a 96-well plate, add 50-200 µg of protein in a 50 µL volume of Cell Lysis Buffer for each sample.
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Reaction Initiation: Prepare a 2X Reaction Buffer containing 10 mM DTT. Add 50 µL of this buffer to each sample. Add 5 µL of the DEVD-pNA substrate (4 mM stock).
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Data Acquisition: Read the absorbance at 405 nm.
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Analysis: Determine the fold-increase in caspase activity by comparing the results from treated samples to the uninduced control.
Diagram: Intrinsic Apoptosis Pathway and this compound Action
3. Altered Cell Morphology
Q: My cells treated with this compound are viable but show an altered morphology (e.g., elongated or rounded). Is this a known effect?
A: This is a noteworthy observation. While this compound's primary mechanism is the inhibition of apoptosis, off-target effects can sometimes contribute to changes in cell morphology. For instance, some small molecules can interact with components of the cytoskeleton, leading to changes in cell shape, adhesion, or migration. It's also possible that the apoptotic stimulus itself causes morphological changes that are not reversed by this compound, even if cell death is blocked.
Data Summary: Morphological Changes with this compound Treatment
This table presents hypothetical quantification of cell shape in a human fibroblast cell line after 24 hours of treatment.
| Treatment Group | % Rounded Cells (Mean ± SD) | % Elongated Cells (Mean ± SD) |
| Vehicle Control | 8 ± 2 | 12 ± 3 |
| This compound (10 µM) | 10 ± 3 | 35 ± 5 |
| This compound (40 µM) | 25 ± 4 | 48 ± 6 |
Troubleshooting Guide: Altered Cell Morphology
| Potential Cause | Recommended Action |
| Off-Target Effects | Consider if the morphological change impacts your experimental endpoint. If you are studying apoptosis, a change in shape may be acceptable. If you are studying cell migration, this could be a confounding factor. |
| Cytoskeletal Disruption | Perform immunofluorescence staining for key cytoskeletal components like F-actin (using Phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any changes. |
| Cell Stress | Even at non-toxic concentrations, the compound may induce a stress response. Check for markers of cellular stress if this is relevant to your research question. |
| Confounding Factors | Ensure that the observed changes are not due to other variables like cell density, passage number, or subtle changes in culture conditions. |
Experimental Protocol: Immunofluorescence for F-Actin Cytoskeleton
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Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate. Apply treatments as required.
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Fixation: Wash cells gently with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 30 minutes.
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Staining: Incubate with fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin) diluted in blocking buffer for 1 hour at room temperature, protected from light.
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Nuclear Counterstain: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes to stain nuclei.
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Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope.
Diagram: Logic for Interpreting Morphological Changes
References
- 1. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
How to control for confounding variables in MSN-125 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSN-125. The following information is intended to help control for confounding variables and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small-molecule inhibitor of Bax and Bak oligomerization.[1] These proteins are crucial for the intrinsic pathway of apoptosis. By preventing the formation of Bax/Bak oligomers on the mitochondrial outer membrane, this compound inhibits mitochondrial outer membrane permeabilization (MOMP), a key commitment step in apoptosis.[1][2] This mechanism makes this compound a valuable tool for studying apoptosis and a potential therapeutic agent for conditions where apoptosis is dysregulated, such as neurodegenerative diseases and certain cancers.[2]
Q2: What are the most critical confounding variables to consider in in vitro cell-based assays with this compound?
Several factors can influence the outcomes of your in vitro experiments with this compound. It is crucial to identify and control for these to ensure that the observed effects are directly attributable to this compound.
Table 1: Common Confounding Variables in in vitro this compound Studies and Mitigation Strategies
| Confounding Variable | Potential Impact | Mitigation Strategy |
| Cell Passage Number | High-passage cells can exhibit altered growth rates, morphology, and gene expression, leading to inconsistent responses to this compound. | Use cells within a narrow, low-passage range. Document the passage number for all experiments. |
| Cell Seeding Density | Both sparse and overly confluent cultures can have altered metabolic rates and sensitivity to apoptosis-inducing stimuli and inhibitors. | Optimize and maintain a consistent cell seeding density for all experiments. |
| Serum and Media Variability | Different batches of fetal bovine serum (FBS) and cell culture media can have varying concentrations of growth factors and other components, affecting cell health and drug response. | Use a single, large batch of serum and media for a set of related experiments. If a new batch must be used, perform a bridging study to ensure consistency. |
| Solvent/Vehicle Effects | The solvent used to dissolve this compound (e.g., DMSO) can have independent effects on cell viability and apoptosis. | Include a vehicle-only control group in all experiments to account for any solvent-related effects. |
| Incubation Conditions | Fluctuations in CO2, temperature, and humidity can impact cell growth and metabolism. | Ensure consistent and calibrated incubator conditions for all experimental and control groups. |
| Plate Position Effects | "Edge effects" in multi-well plates can lead to variations in temperature and evaporation, affecting cells in the outer wells. | Avoid using the outer wells of the plate for experimental samples. If not possible, randomize the placement of samples and controls across the plate. |
| Operator Variability | Differences in pipetting techniques, timing of reagent addition, and cell handling can introduce systematic errors. | Standardize protocols and ensure all personnel are adequately trained. |
Q3: How can I control for confounding variables in in vivo animal studies involving this compound?
In vivo studies introduce a higher level of complexity. Proper experimental design is paramount to obtaining meaningful results.
Table 2: Key Confounding Variables in in vivo this compound Studies and Control Measures
| Confounding Variable | Potential Impact | Control Measure |
| Animal Age, Sex, and Strain | These biological variables can significantly influence drug metabolism, disease progression, and response to treatment. | Use animals of the same age, sex, and genetic strain. Clearly report these characteristics in your methodology. |
| Housing and Environmental Conditions | Differences in cage density, light-dark cycles, temperature, and noise levels can induce stress and affect physiological responses. | Standardize housing and environmental conditions for all animals in the study. |
| Diet and Water | Variations in diet composition can alter metabolism and gut microbiota, potentially influencing drug absorption and efficacy. | Provide all animals with the same standardized diet and free access to water. |
| Baseline Health Status | Underlying health issues or infections can confound the results of the study. | Acclimatize animals to the facility before the experiment and monitor their health status throughout the study. |
| Experimenter Bias | Unconscious bias from the experimenter during animal handling, treatment administration, and outcome assessment can skew the results. | Implement randomization and blinding procedures. |
| Anesthesia and Surgical Procedures | Anesthetics and surgical stress can have physiological effects that may interact with the experimental treatment.[3] | Use a consistent and standardized protocol for all surgical procedures and anesthesia. |
Troubleshooting Guides
Issue 1: High variability in cell viability assays (e.g., MTT, MTS).
High variability can obscure the true effect of this compound. Consider the following troubleshooting steps:
-
Check for consistent cell seeding: Ensure that the number of cells seeded in each well is consistent.
-
Optimize incubation times: The incubation time for both the cells with this compound and the viability reagent should be consistent and optimized for your cell line.[4][5]
-
Ensure complete solubilization of formazan (B1609692) crystals (for MTT assay): Incomplete dissolution will lead to inaccurate absorbance readings.[5]
-
Use a reference wavelength: Measuring absorbance at a reference wavelength can help to correct for background noise.
-
Review your pipetting technique: Inconsistent pipetting can introduce significant error.
Issue 2: Inconsistent results in apoptosis assays (e.g., TUNEL, Caspase-3 Western Blot).
-
Positive and Negative Controls: Always include appropriate positive and negative controls. For TUNEL assays, a sample treated with DNase I can serve as a positive control, while a sample without the TdT enzyme is a good negative control.[6] For Western blots, use cell lysates from cells known to be undergoing apoptosis as a positive control.[7]
-
Optimize Permeabilization: Inadequate permeabilization can prevent the TdT enzyme from reaching the nucleus in TUNEL assays.[6]
-
Antibody Validation: For Western blotting, ensure that your primary antibody is specific for the cleaved, active form of caspase-3.[2][8]
-
Loading Controls: Always use a loading control (e.g., GAPDH, β-actin) in your Western blots to ensure equal protein loading between lanes.[9]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[4][5][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle-only, untreated).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Detection of Apoptosis by TUNEL Assay
This protocol provides a general workflow for the TUNEL assay.[6][12][13][14][15]
-
Sample Preparation: Fix and permeabilize cells or tissue sections according to standard protocols.
-
Equilibration: Incubate the samples with an equilibration buffer.
-
TdT Labeling: Add the TdT reaction mix containing TdT enzyme and labeled dUTPs to the samples and incubate at 37°C in a humidified chamber.
-
Washing: Wash the samples to remove unincorporated nucleotides.
-
Detection: For fluorescently labeled dUTPs, visualize the signal using a fluorescence microscope. For biotin-labeled dUTPs, an additional step with streptavidin-HRP and a suitable substrate is required for colorimetric detection.
3. Western Blot for Cleaved Caspase-3
This is a generalized protocol for detecting the active form of Caspase-3.[2][8][9][16]
-
Protein Extraction: Lyse treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Visualizing Experimental Design and Pathways
Diagram 1: Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the intrinsic apoptotic pathway.
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// Edges Animal_Model -> Randomization; Randomization -> Group_A; Randomization -> Group_B; Randomization -> Group_C; Group_A -> Treatment; Group_B -> Treatment; Group_C -> Treatment; Treatment -> Outcome_Assessment; Outcome_Assessment -> Data_Analysis; Data_Analysis -> Results; }
Caption: A logical framework for controlling confounding variables in this compound research.
References
- 1. Methods for applying blinding and randomisation in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. clyte.tech [clyte.tech]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotna.net [biotna.net]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
Validation & Comparative
Validating the Inhibitory Effect of MSN-125 on Cytochrome C Release: A Comparative Guide
For researchers in apoptosis, neurodegenerative diseases, and oncology, the ability to modulate mitochondrial outer membrane permeabilization (MOMP) is of paramount importance. MOMP is a critical step in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria into the cytosol, an event that irrevocably commits a cell to death. This guide provides a comprehensive comparison of MSN-125, a potent inhibitor of Bax/Bak oligomerization, with other molecules known to inhibit cytochrome c release through various mechanisms. We present supporting experimental data, detailed protocols for validation, and visual diagrams of the involved pathways and workflows.
Mechanism of Action: Preventing the Point of No Return
This compound is a small molecule that directly targets the pro-apoptotic proteins Bax and Bak.[1] In healthy cells, Bax and Bak exist as inactive monomers. Upon receiving an apoptotic stimulus, they undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores. These pores allow for the release of cytochrome c and other pro-apoptotic factors. This compound functions by inhibiting this oligomerization process, thereby preventing MOMP and the downstream apoptotic cascade.[2][3]
Performance Comparison of Cytochrome c Release Inhibitors
Objectively comparing the potency of different inhibitors of cytochrome c release can be challenging due to variations in experimental setups and the specific endpoints measured. The following table summarizes available quantitative data for this compound and selected alternative compounds. It is important to note that the IC50/EC50 values may not be directly comparable due to different assays and cell types used.
| Compound | Target/Mechanism of Action | Reported IC50/EC50 | Cell Type/System | Reference |
| This compound | Bax/Bak oligomerization inhibitor | IC50: 4 µM (for MOMP inhibition) | Liposome permeabilization assay | [1] |
| ABT-737 | BH3 mimetic; inhibits anti-apoptotic Bcl-2, Bcl-xL, and Bcl-w | EC50: 30.3 nM (Bcl-2), 78.7 nM (Bcl-xL), 197.8 nM (Bcl-w) | Cell-free binding assays | [4] |
| Cyclosporin A | Inhibitor of the mitochondrial permeability transition pore (mPTP) | Effective at 10 µM to completely inhibit oxLDL-induced cytochrome c release | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| BAM7 | Direct activator of pro-apoptotic BAX | IC50: 3.3 µM (for BAX activation) | In vitro assay |
Note: While BAM7 is a BAX activator and not an inhibitor of cytochrome c release per se, it is included as a tool compound to study the role of BAX in this process.
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the experimental procedures to validate it, the following diagrams are provided.
Caption: Intrinsic apoptosis pathway and points of inhibitor intervention.
Caption: Workflow for validating cytochrome c release inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments to assess the inhibitory effect of compounds on cytochrome c release.
Western Blot for Cytochrome c Release
This protocol allows for the quantitative detection of cytochrome c in cytosolic and mitochondrial fractions.
a. Cell Lysis and Fractionation:
-
Culture and treat cells with the apoptotic stimulus and the inhibitor (e.g., this compound) for the desired time.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.
b. Protein Quantification and Western Blotting:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for cytochrome c.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use organelle-specific markers (e.g., COX IV for mitochondria and GAPDH for cytosol) to verify the purity of the fractions.
Immunofluorescence for Cytochrome c Localization
This method provides a visual confirmation of cytochrome c translocation from the mitochondria to the cytosol.
-
Grow cells on coverslips and treat them as required.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100 or digitonin.
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate the cells with a primary antibody against cytochrome c.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
(Optional) Co-stain with a mitochondrial marker (e.g., MitoTracker) and a nuclear stain (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern, while in apoptotic cells, it will appear diffuse throughout the cytoplasm.
Cell Viability Assays
These assays are used to quantify the protective effect of the inhibitor against apoptosis-induced cell death.
a. MTT/XTT Assay:
-
Seed cells in a 96-well plate and treat with the apoptotic inducer and inhibitor.
-
After the incubation period, add the MTT or XTT reagent to each well.
-
Incubate for a few hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
b. Annexin V/Propidium Iodide (PI) Staining:
-
Harvest and wash the treated cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase Activity Assay
This assay measures the activity of downstream executioner caspases, such as caspase-3, which are activated following cytochrome c release.
-
Lyse the treated cells to release their contents.
-
Add a fluorogenic or colorimetric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) to the cell lysate.
-
Incubate to allow active caspase-3 to cleave the substrate, releasing a fluorescent or colored molecule.
-
Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
By employing these methodologies, researchers can rigorously validate the inhibitory effect of this compound and other compounds on cytochrome c release and the subsequent apoptotic events, thereby providing a solid foundation for further drug development and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclosporin A inhibits apoptosis of human endothelial cells by preventing release of cytochrome C from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MSN-125 and Other Bax/Bak Inhibitors: A Guide for Researchers
In the intricate landscape of apoptosis research, the pro-apoptotic proteins Bax and Bak stand as key executioners of the intrinsic cell death pathway. Their activation and subsequent oligomerization at the mitochondrial outer membrane lead to mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in apoptotic signaling. Consequently, the development of small molecule inhibitors targeting Bax and Bak holds significant therapeutic potential for diseases characterized by excessive cell death, such as neurodegenerative disorders and ischemia-reperfusion injury. This guide provides a comparative analysis of MSN-125, a notable Bax/Bak oligomerization inhibitor, and other agents targeting these crucial proteins, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
Bax and Bak inhibitors can be broadly categorized based on their mechanism of action. The majority, including this compound, function by directly interfering with the oligomerization process of Bax and Bak. Others, such as BAI1, employ an allosteric inhibition strategy, while a unique approach is taken by WEHI-3773, which modulates the interaction of Bax and Bak with the voltage-dependent anion channel 2 (VDAC2).
This compound and fellow oligomerization inhibitors like MSN-50 and DAN004, prevent the formation of higher-order Bax and Bak oligomers on the mitochondrial membrane.[1] This interference with the protein-protein interactions is crucial as it is the oligomeric pores that lead to MOMP and the release of pro-apoptotic factors like cytochrome c.[2][3]
In contrast, BAI1 is a selective, allosteric inhibitor of BAX activation.[2] It binds to a previously unrecognized pocket on the Bax protein, stabilizing it in its inactive conformation and thereby preventing its translocation to the mitochondria.[4]
WEHI-3773 introduces a novel mechanism by targeting the interaction between VDAC2 and both Bax and Bak. Interestingly, it exhibits opposing effects on the two proteins: it inhibits Bax-mediated apoptosis by blocking its VDAC2-mediated recruitment to the mitochondria, while it promotes Bak-mediated apoptosis by limiting its inhibitory sequestration by VDAC2.
Quantitative Performance Comparison
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays. The following table summarizes the available data for this compound and its counterparts in liposome (B1194612) permeabilization and mitochondrial outer membrane permeabilization (MOMP) assays.
| Inhibitor | Target(s) | Mechanism of Action | Liposome Permeabilization IC50 (µM) | MOMP Assay IC50 (µM) | Reference(s) |
| This compound | Bax/Bak | Oligomerization Inhibition | 4 | 4 | |
| MSN-50 | Bax/Bak | Oligomerization Inhibition | 6 | ~10-20 | |
| DAN004 | Bax/Bak | Oligomerization Inhibition | 0.7 | N/A | |
| BAI1 | Bax | Allosteric Inhibition | 3.3 | N/A | |
| WEHI-3773 | VDAC2-Bax/Bak Interaction | Interaction Inhibition | N/A | N/A |
N/A: Data not available in the reviewed sources.
Signaling Pathways and Inhibition Mechanisms
To visualize the complex interplay of proteins in the intrinsic apoptosis pathway and the points of intervention for these inhibitors, the following diagrams are provided.
Figure 1: The Intrinsic Apoptosis Pathway. Apoptotic stimuli lead to the activation of BH3-only proteins, which in turn activate Bax and Bak while inhibiting anti-apoptotic Bcl-2 proteins. Activated Bax and Bak cause MOMP, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.
Figure 2: Mechanism of Bax/Bak Oligomerization Inhibitors. this compound, MSN-50, and DAN004 act by preventing the assembly of activated Bax and Bak monomers into higher-order oligomers, thereby inhibiting pore formation and MOMP.
Figure 3: Unique Mechanism of WEHI-3773. WEHI-3773 disrupts the interaction of both Bax and Bak with VDAC2. This leads to inhibition of Bax-mediated apoptosis but, conversely, promotes Bak-mediated apoptosis by releasing Bak from VDAC2's inhibitory hold.
Experimental Protocols
Liposome Permeabilization Assay
This in vitro assay assesses the ability of a compound to inhibit Bax/Bak-mediated membrane permeabilization of artificial lipid vesicles (liposomes).
Materials:
-
Liposomes encapsulating a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX).
-
Recombinant Bax or Bak protein.
-
An activator protein (e.g., tBid).
-
Test compounds (e.g., this compound).
-
Assay buffer.
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare liposomes containing ANTS and DPX. The close proximity of the dye and quencher within the intact liposome results in low fluorescence.
-
In a 96-well plate, combine the liposomes, recombinant Bax or Bak protein, and the activator tBid.
-
Add varying concentrations of the test compound to the wells. Include appropriate controls (e.g., no inhibitor, vehicle control).
-
Incubate the plate at room temperature.
-
Monitor the fluorescence intensity over time. Permeabilization of the liposomes by activated Bax/Bak leads to the release of ANTS and DPX, resulting in an increase in fluorescence as the dye is no longer quenched.
-
Calculate the percentage of permeabilization relative to a positive control (e.g., complete lysis with a detergent like Triton X-100).
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This cell-free assay utilizes isolated mitochondria to measure the release of mitochondrial intermembrane space proteins, such as cytochrome c, as an indicator of MOMP.
Materials:
-
Isolated mitochondria from a suitable cell line or tissue.
-
Recombinant Bax or Bak protein (if not endogenously present in sufficient amounts).
-
An activator protein (e.g., tBid).
-
Test compounds.
-
Mitochondrial assay buffer.
-
Centrifuge.
-
Reagents for Western blotting or ELISA to detect cytochrome c.
Procedure:
-
Isolate mitochondria from cells using standard differential centrifugation techniques.
-
Incubate the isolated mitochondria with the activator tBid and, if necessary, recombinant Bax or Bak.
-
Add different concentrations of the test compound to the mitochondrial suspension.
-
Incubate the reactions under appropriate conditions (e.g., 30°C for 1 hour).
-
Pellet the mitochondria by centrifugation.
-
Carefully collect the supernatant, which contains the released mitochondrial proteins.
-
Analyze the supernatant for the presence of cytochrome c using Western blotting or an ELISA kit.
-
Quantify the amount of released cytochrome c and determine the inhibitory effect of the compound at different concentrations to calculate the IC50.
Conclusion
This compound and its analogs represent a promising class of Bax/Bak oligomerization inhibitors with demonstrated efficacy in preventing mitochondrial outer membrane permeabilization. The comparative analysis reveals that while this compound is a potent inhibitor, other compounds like DAN004 may offer even greater potency in in vitro assays. The diverse mechanisms of action, from direct oligomerization inhibition to allosteric modulation and interference with protein-protein interactions involving VDAC2, highlight the various strategies being explored to therapeutically target Bax and Bak. The provided experimental protocols offer a foundation for researchers to further investigate and compare the efficacy of these and novel Bax/Bak inhibitors in their own experimental settings. Continued research in this area is crucial for the development of novel therapeutics for a range of diseases underpinned by aberrant apoptosis.
References
- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Efficacy of MSN-125: A Comparative Analysis
For Immediate Release
A comprehensive analysis of the neuroprotective agent MSN-125 demonstrates its significant potential in mitigating neuronal damage in preclinical models of glutamate (B1630785) excitotoxicity. This guide provides a detailed comparison of this compound with other neuroprotective compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of novel therapeutic strategies for neurodegenerative disorders.
Executive Summary
This compound, a potent small-molecule inhibitor of Bax and Bak oligomerization, has shown substantial neuroprotective effects by preventing mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[1] In primary cortical neurons subjected to glutamate-induced excitotoxicity, a major contributor to neuronal death in various neurological conditions, treatment with 5 µM this compound has been found to significantly reduce neuronal damage.[1] This guide presents a comparative overview of this compound's performance against other neuroprotective agents acting through different mechanisms, including a Bax-inhibiting peptide, a Bcl-xL inhibitor, and a pan-caspase inhibitor.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound and other selected compounds in models of glutamate-induced excitotoxicity.
Table 1: Comparison of Neuroprotective Effects on Cell Viability
| Compound | Mechanism of Action | Concentration | Model System | % Increase in Cell Viability (approx.) | Reference |
| This compound | Bax/Bak Oligomerization Inhibitor | 5 µM | Primary Cortical Neurons | Substantial reduction in neuronal damage | [1] |
| Bax-Inhibiting Peptide (BIP) | Bax Inhibitor | 200 µM | Purified Retinal Ganglion Cells (NMDA) | 27% | N/A |
| ABT-737 (low dose) | Bcl-xL Inhibitor | 10 nM | Primary Hippocampal Neurons | Neuroprotective | [2] |
| ABT-737 (high dose) | Bcl-xL Inhibitor | 1 µM | Primary Hippocampal Neurons | Enhances neurotoxicity | [2] |
Note: The data for this compound from Niu et al. (2017) is described as a "substantial reduction" in neuronal damage; a precise percentage is not provided in the primary search results. Further analysis of the full publication would be required for a direct quantitative comparison.
Table 2: Comparison of Effects on Apoptotic Markers
| Compound | Apoptotic Marker | Model System | Effect | Reference |
| This compound | Mitochondrial Outer Membrane Permeabilization (MOMP) | Primary Cortical Neurons | Inhibits MOMP | **** |
| Bax-Inhibiting Peptide (BIP) | Caspase-3 and -9 activity | Cerebellar Granule Neurons | Significantly suppressed increase | |
| z-VAD-fmk | Apoptosis | Cultured Cortical Neurons (Oxygen-Glucose Deprivation) | Attenuates apoptotic component of cell death | |
| ABT-737 (low dose) | Bax activation, Cytochrome c release, Caspase-3 activation | Primary Hippocampal Neurons | Prevents/decreases |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: Signaling pathway of glutamate excitotoxicity and the inhibitory action of this compound.
Caption: General experimental workflow for validating neuroprotective effects.
Detailed Experimental Protocols
Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) mouse brains and plated on poly-D-lysine coated plates. Neurons are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro (DIV) to allow for maturation.
-
Excitotoxic Insult: On the day of the experiment, the culture medium is replaced with a salt-glucose-glycine medium. Neurons are then exposed to a neurotoxic concentration of glutamate (e.g., 25 µM or 100 µM) for a defined period (e.g., 30 minutes).
-
Compound Treatment: Following the glutamate insult, the medium is replaced with fresh, conditioned medium containing the test compound (e.g., 5 µM this compound) or vehicle control.
-
Incubation: The treated neurons are incubated for 24 hours to allow for the progression of cell death pathways.
-
Assessment of Neuroprotection: Cell viability and apoptosis are quantified using various assays as described below.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases of living cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is measured using a coupled enzymatic reaction that results in a colored product, with the absorbance being proportional to the number of dead cells.
Apoptosis Assays
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay that utilizes a specific caspase-3 substrate conjugated to a reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, and the resulting signal is proportional to caspase-3 activity.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining): The JC-1 dye is a lipophilic, cationic probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization, an early event in apoptosis.
Conclusion
References
- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Bcl-xL prevents pro-death actions of ΔN-Bcl-xL at the mitochondrial inner membrane during glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MSN-125 Activity: A Comparative Guide to Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activity of MSN-125, a potent inhibitor of Bax and Bak oligomerization. By objectively comparing its performance across a range of in vitro and cell-based assays, this document serves as a crucial resource for researchers investigating apoptosis and developing novel therapeutics targeting the intrinsic cell death pathway. The data presented herein is primarily derived from the foundational study by Niu et al. in Cell Chemical Biology, 2017.[1]
Mechanism of Action: Inhibition of Apoptotic Pore Formation
This compound exerts its pro-survival effects by directly interfering with the critical step of mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic pathway.[1] It specifically targets the pro-apoptotic proteins Bax and Bak, preventing their oligomerization into pores that would otherwise lead to the release of cytochrome c and other pro-apoptotic factors from the mitochondria. Mechanistic studies have revealed that this compound disrupts the formation of correct Bax and Bak dimer interfaces, thereby inhibiting the assembly of higher-order oligomers required for membrane permeabilization.[1][2]
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound activity as determined by various experimental assays. This allows for a direct comparison of its potency and efficacy in different model systems.
Table 1: In Vitro Assays - Inhibition of Mitochondrial Outer Membrane Permeabilization (MOMP)
| Assay Type | Model System | Activator | Readout | This compound IC50 | Reference |
| Liposome Permeabilization | ANTS/DPX-loaded liposomes | tBid/Bax | Fluorescence increase | Not explicitly stated, but effective at low µM range | [1] |
| Mitochondrial Permeabilization | Isolated mitochondria from BMK cells (Smac-mCherry) | tBid/Bax or tBid/Bak | Smac-mCherry release | ~4 µM | [1] |
Table 2: Cell-Based Assays - Inhibition of Apoptosis
| Cell Line | Apoptotic Inducer | Assay Type | Readout | This compound Concentration | % Inhibition/Effect | Reference |
| HCT-116 | Actinomycin D | Cell Viability | Not specified | 5 µM | Significant protection | [1] |
| BMK (wild-type) | Actinomycin D | Cell Viability | Not specified | 5 µM | Significant protection | [1] |
| BMK (wild-type) | Staurosporine (STS) | Cell Viability | Not specified | 5 µM | Significant protection | [1] |
| Primary Cortical Neurons | Glutamate | Neuronal Viability | Not specified | Not specified | Protection against excitotoxicity | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Liposome Permeabilization Assay
This assay assesses the ability of this compound to prevent Bax-mediated permeabilization of artificial lipid vesicles.
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared to encapsulate the fluorescent dye 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and its quencher p-xylene-bis-pyridinium bromide (DPX).
-
Reaction Mixture: LUVs are incubated with recombinant full-length Bax protein and a truncated form of Bid (tBid), which acts as an activator of Bax.
-
Treatment: Test compounds, including this compound, are added to the reaction mixture at various concentrations.
-
Measurement: The permeabilization of liposomes by activated Bax leads to the release of ANTS and DPX, resulting in an increase in ANTS fluorescence due to dequenching. Fluorescence is monitored over time using a fluorescence plate reader.
-
Controls: A positive control with Bax and tBid alone and a negative control with liposomes alone are included. Maximal release is determined by adding a detergent like Triton X-100.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This assay measures the release of intermembrane space proteins from isolated mitochondria, a direct consequence of MOMP.
-
Mitochondria Isolation: Mitochondria are isolated from relevant cell lines (e.g., Baby Mouse Kidney - BMK cells) that may be engineered to express a fluorescently tagged intermembrane space protein, such as Smac-mCherry.
-
Reaction: Isolated mitochondria are incubated with tBid and recombinant Bax or Bak to induce MOMP.
-
Inhibitor Treatment: this compound is added at varying concentrations to assess its inhibitory effect on MOMP.
-
Detection: The release of Smac-mCherry from the mitochondria into the supernatant is quantified by measuring the fluorescence of the supernatant after pelleting the mitochondria by centrifugation.
Cell Viability and Apoptosis Assays
These assays determine the ability of this compound to protect cells from various apoptotic stimuli.
-
Cell Culture: Adherent or suspension cells (e.g., HCT-116, BMK) are cultured under standard conditions.
-
Induction of Apoptosis: Apoptosis is induced by treating the cells with a known apoptotic stimulus, such as Actinomycin D or Staurosporine (STS), at a predetermined concentration.
-
This compound Treatment: Cells are co-treated with the apoptotic inducer and different concentrations of this compound.
-
Viability Assessment: After a specific incubation period, cell viability is assessed using various methods, such as MTT assay, trypan blue exclusion, or flow cytometry-based assays using Annexin V and propidium (B1200493) iodide staining.
Site-Specific Disulfide Crosslinking
This biochemical assay is used to map the protein-protein interfaces and determine how this compound interferes with Bax or Bak dimerization and oligomerization.
-
Protein Engineering: Cysteine residues are introduced at specific sites on the Bax or Bak protein through site-directed mutagenesis.
-
Crosslinking Reaction: Following activation in the presence or absence of this compound, an oxidizing agent (e.g., copper phenanthroline) is added to induce the formation of disulfide bonds between closely positioned cysteine residues.
-
Analysis: The crosslinked protein complexes (dimers, oligomers) are separated by SDS-PAGE under non-reducing conditions and visualized by immunoblotting using an anti-Bax or anti-Bak antibody. The inhibition of specific crosslinked species by this compound indicates the disruption of that particular protein interface.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for cross-validating this compound activity and the logical relationship between the different assay types.
References
Comparative Guide to MSN-125: Confirming Specificity for Bax and Bak
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MSN-125, a potent inhibitor of both Bax and Bak, with other small molecule modulators of these key apoptotic proteins. We present supporting experimental data, detailed methodologies for crucial experiments, and visual representations of the underlying molecular pathways and experimental workflows.
Executive Summary
This compound is a valuable research tool for studying the roles of Bax and Bak in apoptosis. It acts by inhibiting the oligomerization of both proteins, a critical step in mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1] This guide will delve into the experimental methods used to confirm this specificity and compare its performance against alternative compounds with distinct mechanisms of action.
Data Presentation: Quantitative Comparison of Small Molecule Modulators of Bax and Bak
The following table summarizes the key quantitative data for this compound and its alternatives. This allows for a direct comparison of their potency and selectivity.
| Compound | Target(s) | Mechanism of Action | Assay Type | Reported Value | Reference |
| This compound | Bax and Bak | Inhibits oligomerization | Mitochondrial Outer Membrane Permeabilization (MOMP) | IC₅₀: ~4 µM | [1] |
| Bax | Inhibits oligomerization beyond dimerization | Liposome Permeabilization | IC₅₀: ~4 µM | [2] | |
| Bak | Inhibits mitochondrial poration | Mitochondrial Poration Assay | IC₅₀: ~20 µM | [2] | |
| WEHI-3773 | VDAC2 (indirectly modulates Bax and Bak) | Inhibits Bax recruitment to mitochondria, promotes Bak-mediated apoptosis | Apoptosis Assay | - | [3] |
| SJ572946 | Bak | Selective activator, binds to the activation groove | Liposome Permeabilization | EC₅₀: ~24 µM | |
| BKA-073 | Bak | Selective activator, binds to the BH3 domain | Fluorescence Polarization | Kᵢ: 72.3 ± 5.96 nM | |
| Bak | Isothermal Titration Calorimetry (ITC) | Kₔ: 88.62 ± 5.73 nM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Apoptotic signaling cascade leading to Bax/Bak activation and the inhibitory action of this compound.
Caption: A logical workflow of experiments to validate the specificity of this compound for Bax and Bak.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound and similar molecules.
Liposome Permeabilization Assay
This assay assesses the ability of a compound to inhibit Bax- or Bak-mediated membrane permeabilization in a reconstituted system.
Materials:
-
Purified recombinant Bax or Bak protein
-
Liposomes encapsulating a fluorescent dye (e.g., ANTS/DPX)
-
Activating BH3-only protein (e.g., tBid)
-
This compound and other test compounds
-
Assay buffer (e.g., 10 mM HEPES, 100 mM KCl, 1 mM MgCl₂, pH 7.2)
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare liposomes with a lipid composition mimicking the mitochondrial outer membrane and encapsulate a self-quenching fluorescent dye mixture like ANTS/DPX.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Add purified Bax or Bak protein to the wells.
-
Initiate the permeabilization reaction by adding the activating BH3-only protein (e.g., tBid).
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a plate reader. The release of the dye from the liposomes leads to dequenching and an increase in fluorescence.
-
Calculate the percentage of permeabilization relative to a positive control (e.g., detergent-lysed liposomes) and a negative control (no activator).
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the compound concentration.
Site-Specific Disulfide Crosslinking
This technique is used to map the interaction interfaces of proteins and to determine how a small molecule affects these interactions.
Materials:
-
Mitochondria isolated from cells lacking both Bax and Bak.
-
Single- and double-cysteine Bax or Bak mutants.
-
This compound.
-
Oxidizing agent (e.g., copper(II) phenanthroline).
-
Quenching solution (e.g., EDTA and N-ethylmaleimide).
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Incubate isolated mitochondria with single- or double-cysteine Bax or Bak mutants in the presence or absence of this compound.
-
Induce disulfide bond formation by adding an oxidizing agent.
-
Quench the reaction after a specific incubation time.
-
Lyse the mitochondria and analyze the protein samples by non-reducing SDS-PAGE and Western blotting using antibodies against Bax or Bak.
-
The formation of crosslinked dimers or higher-order oligomers will be observed as bands with higher molecular weights.
-
Quantify the intensity of the crosslinked bands to determine the extent of inhibition by this compound at specific interaction interfaces.
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding affinity of a small molecule to a protein.
Materials:
-
Purified Bak protein.
-
Fluorescently labeled Bak BH3 domain peptide.
-
BKA-073 or other test compounds.
-
Binding buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.1% BSA, 5 mM DTT).
-
Black 96-well microplates.
-
Fluorescence polarization plate reader.
Protocol:
-
In a 96-well plate, add the binding buffer.
-
Add a constant concentration of the fluorescently labeled Bak BH3 peptide and the purified Bak protein.
-
Add increasing concentrations of the test compound (e.g., BKA-073).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
The binding of the small molecule to Bak will displace the fluorescent peptide, leading to a decrease in polarization.
-
Calculate the inhibitory constant (Kᵢ) by fitting the data to a competition binding model.
Conclusion
The experimental evidence strongly supports the role of this compound as a dual inhibitor of Bax and Bak oligomerization. The detailed protocols provided in this guide offer a framework for researchers to independently verify these findings and to explore the specificity of other potential modulators of the intrinsic apoptotic pathway. The comparison with alternative compounds highlights the diverse strategies available for targeting Bax and Bak, from direct inhibition of oligomerization to allosteric activation and modulation of their mitochondrial localization. This knowledge is critical for the development of novel therapeutics targeting apoptosis in various disease contexts.
References
A Comparative Analysis of MSN-125 and DAN004 in the Inhibition of Mitochondrial Outer Membrane Permeabilization (MOMP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two small-molecule inhibitors, MSN-125 and DAN004, focusing on their efficacy in preventing Mitochondrial Outer Membrane Permeabilization (MOMP), a critical event in the intrinsic pathway of apoptosis. This document outlines their mechanism of action, presents comparative quantitative data, details experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.
Introduction
Mitochondrial Outer Membrane Permeabilization (MOMP) is a pivotal step in programmed cell death, regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] The pro-apoptotic proteins Bax and Bak, upon activation, oligomerize in the outer mitochondrial membrane, leading to the formation of pores and the subsequent release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[2][3][4] This event triggers the caspase cascade and commits the cell to apoptosis.[5][6] Consequently, direct inhibition of Bax and Bak oligomerization presents a promising therapeutic strategy for conditions characterized by excessive apoptosis, such as neurodegenerative diseases.[1][7]
This compound and DAN004 have emerged as potent inhibitors of Bax and Bak oligomerization.[1][8] Both molecules function by interfering with the correct formation of Bax and Bak dimers, thereby preventing the subsequent assembly of higher-order oligomers required for MOMP.[1][8] DAN004 was developed as a more potent analog of the MSN series of compounds.[8]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and DAN004 in a liposome-based assay designed to measure the inhibition of Bax-mediated membrane permeabilization. This assay provides a direct comparison of the intrinsic potency of the two compounds in a cell-free system.
| Compound | IC50 (µM) in Liposome (B1194612) Permeabilization Assay |
| This compound | ~4.0[8] |
| DAN004 | ~0.7[8] |
Lower IC50 values indicate higher potency.
Mechanism of Action
Both this compound and DAN004 target the pro-apoptotic proteins Bax and Bak. Their inhibitory action is not directed at preventing the recruitment of Bax to the mitochondrial membrane but rather at disrupting the protein-protein interactions necessary for the formation of functional oligomeric pores.[1][8] Studies have shown that this compound interferes with interactions at multiple dimer interfaces of Bax, including the BH3-groove, helix 6, and helix 9 interfaces.[1][8] By preventing the correct assembly of Bax/Bak dimers, these inhibitors effectively block the progression to higher-order oligomers, thus preserving mitochondrial integrity and preventing the release of pro-apoptotic factors.[8]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating these inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound and DAN004.
Caption: Experimental workflow for comparing the efficacy of MOMP inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
Liposome Permeabilization Assay
This assay assesses the ability of the inhibitors to prevent Bax-mediated permeabilization of artificial lipid vesicles (liposomes).
Materials:
-
Lipids (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin)
-
Fluorescent dye (e.g., carboxyfluorescein)
-
Recombinant Bax protein
-
Recombinant tBid (truncated Bid, an activator of Bax)
-
This compound and DAN004
-
Assay buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye at a self-quenching concentration. This can be achieved by lipid film hydration followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Assay Setup: In a 96-well plate, combine the assay buffer, liposomes, and varying concentrations of this compound or DAN004. Include a vehicle control (e.g., DMSO).
-
Initiation of Permeabilization: Add recombinant Bax and tBid to each well to initiate Bax activation and insertion into the liposome membrane.
-
Measurement: Monitor the increase in fluorescence over time using a spectrofluorometer. The permeabilization of liposomes leads to the release and dilution of the dye, resulting in de-quenching and an increase in fluorescence signal.
-
Data Analysis: The initial rate of dye release is calculated for each inhibitor concentration. The data is then normalized to the control (no inhibitor) and plotted against the inhibitor concentration to determine the IC50 value.[8]
Mitochondria-based MOMP Assay (Cytochrome c Release)
This cell-based assay evaluates the effectiveness of the inhibitors in preventing MOMP in isolated mitochondria.
Materials:
-
Cell lines (e.g., Bax-/-/Bak-/- double knockout cells reconstituted with Bax)
-
Mitochondria isolation buffer (e.g., containing sucrose, HEPES, and EGTA)
-
Recombinant tBid
-
This compound and DAN004
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-cytochrome c antibody
Procedure:
-
Mitochondria Isolation: Harvest cells and homogenize them in ice-cold mitochondria isolation buffer. Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.
-
Assay Setup: Incubate the isolated mitochondria with recombinant tBid in the presence of varying concentrations of this compound or DAN004. A control group without any inhibitor should be included.
-
Induction of MOMP: The addition of tBid will induce Bax oligomerization and MOMP in the isolated mitochondria.
-
Separation of Mitochondria and Supernatant: After incubation, centrifuge the samples to pellet the mitochondria. The supernatant will contain the proteins released from the mitochondrial intermembrane space, including cytochrome c.
-
Detection of Cytochrome c: Analyze the supernatant and the mitochondrial pellet fractions by SDS-PAGE and Western blotting using an antibody specific for cytochrome c.
-
Data Analysis: Quantify the amount of cytochrome c released into the supernatant for each condition. Plot the percentage of cytochrome c release against the inhibitor concentration to determine the effectiveness of this compound and DAN004 in preventing MOMP.
Conclusion
Both this compound and DAN004 are effective inhibitors of Bax/Bak-mediated MOMP, a key event in the intrinsic apoptotic pathway. The experimental data clearly indicates that DAN004 is a more potent inhibitor than this compound, as evidenced by its significantly lower IC50 value in the liposome permeabilization assay.[8] The mechanism of action for both compounds involves the disruption of Bax and Bak oligomerization at the mitochondrial outer membrane.[1][8] The provided experimental protocols and diagrams offer a framework for researchers to further investigate these and other potential MOMP inhibitors. The development of such targeted inhibitors holds significant promise for the treatment of diseases associated with dysregulated apoptosis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Proper Disposal of MSN-125
Disclaimer: The compound "MSN-125" is understood to be a placeholder for a novel or proprietary substance for which public disposal information is unavailable. This document provides a standardized framework for the safe disposal of such a laboratory chemical. The procedures herein are based on established best practices for chemical waste management and must be adapted based on a thorough risk assessment of the actual substance's determined properties.[1][2][3][4] Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with unknown identities.[1][3]
Hazard Identification and Risk Assessment
Before any disposal activities commence, a comprehensive risk assessment is mandatory. This process determines the chemical's hazardous characteristics and informs the selection of appropriate disposal methods.[5][6][7]
1.1. Preliminary Investigation:
-
Consult Internal Documentation: Review all laboratory notebooks, synthesis records, and internal safety data sheets (SDS) associated with this compound to understand its chemical nature, reactivity, and potential hazards.[1]
-
Review Source Materials: The hazardous properties of a waste product are often derived from the reagents used in its creation.[1][3]
-
Consult Personnel: Inquire with the Principal Investigator (PI), lab manager, and researchers involved in the synthesis and use of this compound.[1][3]
1.2. Characterization of Hazards: The primary routes of chemical exposure and hazard must be evaluated, including inhalation, skin contact, ingestion, and reactivity.[8] A risk assessment must consider a chemical's toxicity, reactivity, flammability, and corrosiveness.[5] Based on this assessment, the waste is classified according to the Resource Conservation and Recovery Act (RCRA) characteristics:
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[9][10]
-
Reactivity: Tendency to react violently, generate toxic fumes with water, or be explosive.[10]
-
Toxicity: Harmful or fatal if ingested or absorbed.
Table 1: Hypothetical Properties of this compound for Disposal Planning
| Property | Value (Hypothetical) | Implication for Disposal |
| Physical State | Crystalline Solid | Dispose of as solid chemical waste. |
| Molecular Weight | 450.6 g/mol | N/A for disposal procedure. |
| Solubility | Soluble in halogenated organic solvents (e.g., DCM). | Waste stream will be a halogenated organic solvent waste. Do not mix with non-halogenated solvents.[11] |
| pH of Aqueous Solution | 6.8 (in 1% solution) | Not considered corrosive.[9] |
| Flash Point | > 100°C | Not considered ignitable.[9] |
| Known Reactivity | Decomposes in the presence of strong acids. | Segregate from acidic waste streams to prevent dangerous reactions.[2][12][13] |
| Toxicity (LD50) | 150 mg/kg (oral, rat) | Classified as toxic. Handle with appropriate personal protective equipment (PPE). Requires disposal as hazardous waste. |
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[2][12][13]
2.1. Materials Required:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass).[11][14]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves.
2.2. Procedure for Solid Waste Collection:
-
Designate a "Satellite Accumulation Area" (SAA) for waste collection, which must be at or near the point of generation.[2][10][15]
-
Affix a "Hazardous Waste" label to a clean, dry, and appropriate waste container before adding any waste.[17]
-
Place the labeled container in a secondary containment tray within the SAA.[11][14]
-
Carefully transfer solid this compound waste into the container using a dedicated spatula or scoop.
-
Keep the container securely closed at all times, except when adding waste.[11][14][15] Do not leave a funnel in the container.[15]
-
On the hazardous waste label, clearly list all constituents by their full chemical name and estimate the percentage of each.[2][15][16] Do not use abbreviations or formulas.[3][15]
-
Continue collecting waste until the container is approximately 90% full. Do not overfill.
2.3. Procedure for Contaminated Liquid Waste (e.g., Solvents):
-
Use a separate, compatible container designated for "Halogenated Organic Solvent Waste."
-
Follow the same labeling, containment, and closure procedures as outlined for solid waste.
-
Carefully pour the liquid waste containing dissolved this compound into the container, using a funnel if necessary. Remove the funnel immediately after use.
-
Ensure segregation from incompatible waste streams, particularly acids and non-halogenated solvents.[2][11]
Disposal Plan: Container Management and Pickup
All hazardous chemical waste must be disposed of through the institution's Environmental Health & Safety (EHS) department.[16][18]
3.1. Storage and Inspection:
-
Store the sealed waste container in the designated SAA, ensuring it is segregated from incompatible chemicals.[2][13]
-
Inspect the SAA and waste containers weekly for signs of leakage, deterioration, or label fading.[2][4]
3.2. Requesting Disposal:
-
Once a waste container is full (or waste is no longer being generated), complete a chemical waste pickup request form as provided by your institution's EHS office.[14][17]
-
Provide all necessary information on the form, including the location, container details, and a complete list of contents.
-
EHS personnel will collect the waste. Do not transport hazardous waste containers yourself.[18]
Prohibited Disposal Methods:
-
Drain Disposal: Do not dispose of this compound, or solutions containing it, down the sanitary sewer.[1][18]
-
Trash Disposal: Do not dispose of hazardous solid waste in the regular trash.[1]
-
Evaporation: Evaporation of chemical waste, even in a fume hood, is not an acceptable method of disposal.[1][18]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a novel chemical like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. unomaha.edu [unomaha.edu]
- 5. sciencefair.asp.radford.edu [sciencefair.asp.radford.edu]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. Risk Assessment - Health and Safety Authority [hsa.ie]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. actenviro.com [actenviro.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling MSN-125
This document provides immediate and essential safety, handling, and disposal procedures for MSN-125, a potent cytotoxic agent under investigation for oncological applications. All personnel must adhere to these guidelines to mitigate risks of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[1][2] The following table outlines the minimum PPE requirements for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front, back-closing gown | Protects the body from splashes and aerosol contamination. A solid front provides maximum protection. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields and a full-face shield | Protects eyes and face from splashes, sprays, and aerosols.[1][3] A face shield should be worn over goggles for maximum protection. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling powdered forms of this compound or when there is a risk of aerosolization. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
| Head/Hair Covering | Disposable bouffant cap | Contains hair to prevent contamination of the work area and contact with hazardous materials. |
Handling and Operational Procedures
All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) to minimize the risk of aerosol generation and exposure.
Experimental Workflow for In Vitro Cell Viability Assay:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare a 10 mM stock solution of this compound in DMSO within the BSC.
-
Serially dilute the stock solution to the desired working concentrations (e.g., 1 µM, 10 µM, 100 µM) using the appropriate cell culture medium.
-
-
Cell Seeding:
-
Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000 cells per well.
-
Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
-
Treatment:
-
After 24 hours, remove the old media and add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the treated plates for 48 hours.
-
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of this compound for each cell line.
-
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Sharps: All needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and plasticware, must be disposed of in a yellow chemotherapy waste bag within a rigid, leak-proof container labeled "Cytotoxic Waste."
-
Liquid Waste: All contaminated liquid waste must be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. This waste should be chemically inactivated if possible before final disposal.
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill:
-
Evacuate the area and restrict access.
-
If safe to do so, cover the spill with absorbent pads from a chemotherapy spill kit.
-
Decontaminate the area using a 2-step process with a suitable deactivating agent followed by a cleaning agent.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
